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  • Product: 5-ethoxy-1H-pyrazol-3-amine
  • CAS: 117717-10-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 5-ethoxy-1H-pyrazol-3-amine: A Key Building Block for Drug Discovery

Abstract 5-ethoxy-1H-pyrazol-3-amine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted aminopyrazole, it represents a versatile molecular scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-ethoxy-1H-pyrazol-3-amine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted aminopyrazole, it represents a versatile molecular scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to be "privileged structures" in drug discovery, forming the core of numerous approved drugs for a wide range of diseases, including various cancers and inflammatory conditions.[1][2] This technical guide provides a detailed, field-proven methodology for the synthesis of 5-ethoxy-1H-pyrazol-3-amine. It further outlines a comprehensive characterization workflow using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unambiguous confirmation of its structure and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Prominence of the Pyrazole Scaffold in Therapeutics

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of molecules that can effectively interact with biological targets.[1] This has led to the development of a multitude of blockbuster drugs, such as the kinase inhibitors ibrutinib and ruxolitinib for cancer therapy, and sildenafil for erectile dysfunction.[1]

The specific compound, 5-ethoxy-1H-pyrazol-3-amine, is a particularly valuable building block. It possesses three key points for chemical diversification: the N1 position of the pyrazole ring, the exocyclic amino group at C3, and the potential for modification of the ethoxy group at C5. The 3-amino group is a crucial feature, as this moiety is often implicated in critical binding interactions with enzyme active sites, particularly in the development of kinase inhibitors for treating inflammatory diseases and cancer.[2][3] This guide provides the essential scientific foundation for the reliable synthesis and rigorous characterization of this high-value compound.

Synthesis Strategy: The Cyclocondensation Pathway

The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[4] This approach is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.[5]

For the synthesis of 5-ethoxy-1H-pyrazol-3-amine, the logical precursors are a C3 synthon bearing the ethoxy group and a cyano group (a precursor to the 3-amine), and hydrazine hydrate. Specifically, the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate provides a direct and efficient route to the target molecule.

The causality for this strategic choice is as follows:

  • High Regioselectivity: The reaction between the unsymmetrical 1,3-dielectrophile and hydrazine proceeds via an initial nucleophilic attack of a hydrazine nitrogen onto the most electrophilic carbon, followed by an intramolecular cyclization and dehydration. This pathway reliably yields the desired 3-amino-5-ethoxy isomer.

  • Precursor Accessibility: Ethyl 2-cyano-3-ethoxyacrylate is readily prepared from common starting materials, ethyl cyanoacetate and triethyl orthoformate.

  • Robustness: This class of reaction is well-documented and tolerant of a variety of reaction conditions, ensuring high yields and reproducibility.[5][6]

The overall workflow for the synthesis is depicted below.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Outcome reagents Ethyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate reaction Cyclocondensation Reaction (Reflux in Ethanol) reagents->reaction 1. Combine & Heat workup Aqueous Work-up (Precipitation) reaction->workup 2. Cool & Precipitate purification Purification (Recrystallization) workup->purification 3. Isolate & Wash product 5-ethoxy-1H-pyrazol-3-amine purification->product 4. Dry characterization Spectroscopic Characterization product->characterization Verify Structure

Caption: High-level workflow for the synthesis of 5-ethoxy-1H-pyrazol-3-amine.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product whose spectroscopic data matches the characterization profile outlined in Section 4.

Materials and Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

  • Hydrazine hydrate (85% in water, 1.2 eq)

  • Ethanol (200 proof)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (e.g., 10.0 g, 59.1 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (e.g., 3.55 g, 59.1 mmol of 85% hydrate) dropwise to the solution over 5 minutes. Causality Note: A slight excess of hydrazine ensures complete consumption of the limiting starting material. The reaction is typically exothermic, and slow addition helps to control the initial temperature rise.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acrylate spot is no longer visible.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes. The product will precipitate as a solid. Causality Note: The product has lower solubility in cold ethanol, allowing for effective isolation via precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 20 mL) to remove any unreacted hydrazine and other water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight. The final product, 5-ethoxy-1H-pyrazol-3-amine, should be obtained as a white to off-white crystalline solid.

Safety Precautions: Hydrazine hydrate is corrosive and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following section details the expected analytical data for the synthesized 5-ethoxy-1H-pyrazol-3-amine.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉N₃O[7]
Molecular Weight127.14 g/mol Derived from Formula
Monoisotopic Mass127.07456 Da[7]
Predicted XlogP0.5[7]
AppearanceWhite to off-white crystalline solidExpected

Spectroscopic Analysis Workflow

CharacterizationWorkflow cluster_techniques Analytical Techniques cluster_data Data Analysis Compound Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Peak (m/z) MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[8]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale / Comparison
~10.5br s1HPyrazole NH Exchangeable proton, typical for N-H in pyrazoles.[8]
~5.10s1HPyrazole C4-H Singlet for the lone proton on the pyrazole ring.
~4.85br s2H-NH₂ Exchangeable protons of the primary amine.[9]
~4.05q, J ≈ 7.0 Hz2H-O-CH₂ -CH₃Quartet due to coupling with the adjacent methyl group.[10]
~1.25t, J ≈ 7.0 Hz3H-O-CH₂-CH₃ Triplet due to coupling with the adjacent methylene group.[10]

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale / Comparison
~162.0Pyrazole C 5-OCarbon bearing the electron-donating ethoxy group, highly deshielded.
~155.0Pyrazole C 3-NCarbon attached to the amino group.
~85.0Pyrazole C 4-HThe most shielded ring carbon, typical for C4 in similar pyrazoles.[10]
~66.0-O-CH₂ -CH₃Methylene carbon of the ethoxy group.
~14.5-O-CH₂-CH₃ Methyl carbon of the ethoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.[11]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Strong, BroadN-H Stretch (NH and NH₂)
2980 - 2850MediumC-H Stretch (Aliphatic)
~1640StrongC=N Stretch (Pyrazole Ring)
~1580StrongN-H Bend (Amine Scissoring)
~1250StrongC-O Stretch (Aryl Ether)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a common technique for this class of molecules.[10]

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Ionization ModeESI Positive
Calculated Exact Mass (C₅H₉N₃O)127.0746 Da
Expected Ion Peak [M+H]⁺m/z 128.0818

Conclusion and Future Outlook

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of 5-ethoxy-1H-pyrazol-3-amine. The detailed protocol, based on the well-established pyrazole synthesis via cyclocondensation, offers a reliable and reproducible method for obtaining this valuable building block.[4][5] The accompanying spectroscopic data serves as a crucial reference for researchers to validate the identity and purity of their synthesized material.

Given the established importance of the aminopyrazole scaffold in medicinal chemistry, 5-ethoxy-1H-pyrazol-3-amine stands as a key starting material for the development of next-generation therapeutics.[3][12] Its strategic functionalization can lead to the discovery of novel kinase inhibitors, receptor antagonists, and other bioactive agents with the potential to address unmet medical needs in oncology, immunology, and beyond.

References

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Exploratory

5-ethoxy-1H-pyrazol-3-amine CAS number and identifiers

An In-depth Technical Guide to 5-ethoxy-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive overview of 5-ethoxy-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-ethoxy-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of 5-ethoxy-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and safety protocols. A core focus will be placed on the compound's relevance as a building block in the development of novel therapeutics, contextualized by the established importance of the pyrazole scaffold in numerous FDA-approved drugs.[1] This document is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable chemical entity.

Chemical Identity and Physicochemical Properties

5-ethoxy-1H-pyrazol-3-amine is a substituted pyrazole characterized by an ethoxy group at the 5-position and an amine group at the 3-position. Like many substituted pyrazoles, it can exist in different tautomeric forms, though the 3-amino-5-ethoxy form is commonly depicted. Its unique arrangement of hydrogen bond donors and acceptors makes it an attractive scaffold for interacting with biological targets.

Table 1: Core Identifiers and Properties of 5-ethoxy-1H-pyrazol-3-amine

IdentifierValueSource
CAS Number 117717-10-9[2]
Molecular Formula C₅H₉N₃O[2][3]
Molecular Weight 127.14 g/mol [2]
IUPAC Name 5-ethoxy-1H-pyrazol-3-amineN/A
Canonical SMILES CCOC1=NNC(=C1)N[3]
InChI Key APZOMEQIPIJVMW-UHFFFAOYSA-N[3]
Monoisotopic Mass 127.07456 Da[3]
Predicted XlogP 0.5[3]
Appearance Not specified (typically off-white to yellow solid)N/A

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a wide array of clinically successful drugs underscores its versatility and favorable drug-like properties.[1]

Key Therapeutic Areas:
  • Oncology: Many pyrazole derivatives function as kinase inhibitors. Marketed drugs like Ibrutinib (BTK inhibitor), Ruxolitinib (JAK inhibitor), and Axitinib (VEGFR inhibitor) feature this core structure.[1]

  • Inflammatory Diseases: The pyrazole scaffold is integral to the development of anti-inflammatory agents. Celecoxib, a selective COX-2 inhibitor, is a prominent example. Recent research has identified 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[4]

  • Other Indications: The scaffold is found in drugs for erectile dysfunction (Sildenafil), pulmonary hypertension (Riociguat), and HIV (Lenacapavir).[1]

The 3-amino-5-alkoxypyrazole motif, as seen in 5-ethoxy-1H-pyrazol-3-amine, provides a key bidentate interaction site that is often exploited in the design of kinase inhibitors, where it can form crucial hydrogen bonds within the hinge region of the ATP-binding pocket.

cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Downstream Signaling Cascade cluster_inhibitor Therapeutic Intervention TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 Activation TNFR1->RIPK1 Recruits & Activates Inflammation Inflammation (NF-κB, MAPK) RIPK1->Inflammation Necroptosis Necroptosis RIPK1->Necroptosis Inhibitor 5-ethoxy-1H-pyrazol-3-amine Derivative (RIPK1 Inhibitor) Inhibitor->RIPK1 Inhibits Kinase Activity

Simplified RIPK1 signaling pathway and point of inhibition.

Synthesis and Reactivity

The synthesis of 3-amino-5-alkoxypyrazoles is typically achieved through a cyclocondensation reaction. The most common and robust method involves the reaction of a β-alkoxy-α,β-unsaturated nitrile with hydrazine.

General Synthesis Workflow
General workflow for the synthesis of 5-ethoxy-1H-pyrazol-3-amine.
Exemplary Laboratory Protocol

This protocol is a representative procedure based on established methods for pyrazole synthesis.[5][6] Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and a suitable solvent such as ethanol (5-10 mL per gram of substrate).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or solvent removal.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-ethoxy-1H-pyrazol-3-amine.

Safety, Handling, and Storage

Proper handling of 5-ethoxy-1H-pyrazol-3-amine is crucial to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally related aminopyrazoles.[2][7]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
Hazard H319Causes serious eye irritation.
Precaution P264Wash skin thoroughly after handling.
Precaution P270Do not eat, drink or smoke when using this product.
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.[8]
Precaution P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2][8]

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[2][7]

First Aid Measures:
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-ethoxy-1H-pyrazol-3-amine is more than a simple chemical; it is a strategic building block for the next generation of targeted therapeutics. Its straightforward synthesis and the proven track record of the pyrazole scaffold make it a high-value compound for research programs in oncology, immunology, and beyond. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

  • ChemicalBook. (2023, July 15). 5-ethoxy-1H-pyrazol-3-aMine - Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • PubChemLite. 5-ethoxy-1h-pyrazol-3-amine hydrochloride (C5H9N3O).
  • Fisher Scientific. (2015, October 26). SAFETY DATA SHEET.
  • CymitQuimica. (2025, November 2). SAFETY DATA SHEET.
  • Svete, J. et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Journal of Medicinal Chemistry. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Ethoxy-1H-pyrazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities.[1][2] Among its numerous derivatives, 5-ethoxy-1H-pyrazol-3-amine and its analogues represent a class of significant interest in drug discovery, demonstrating potential across various therapeutic areas, including anti-inflammatory and anticancer applications.[3][4] A profound understanding of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[5][6] This guide provides a comprehensive overview of the methodologies and considerations integral to the crystal structure analysis of this important class of heterocyclic compounds, from crystal growth to final structure validation and interpretation.

Introduction: The Significance of Pyrazole Derivatives in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a feature that imparts unique physicochemical properties and the ability to engage in diverse biological interactions.[3][7] The inherent structural versatility of the pyrazole ring allows for extensive chemical modification, making it a privileged scaffold in the development of novel therapeutic agents.[1][3] Numerous pyrazole-containing drugs, such as Celecoxib and Sildenafil, have achieved widespread clinical use, highlighting the therapeutic potential of this molecular framework.[1][8]

The 5-ethoxy-1H-pyrazol-3-amine core, in particular, offers multiple points for substitution, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. Understanding the precise spatial arrangement of these substituents is crucial, as subtle changes in molecular geometry can significantly impact pharmacological activity. Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed structural information at the atomic level.[9][10]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized 5-ethoxy-1H-pyrazol-3-amine derivative to a refined crystal structure involves a series of critical steps. Each stage requires meticulous execution and a deep understanding of the underlying principles to ensure the generation of high-quality, reliable data.

G cluster_0 Upstream Processes cluster_1 Data Acquisition & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Single Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing Diffraction Pattern StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Reflection Intensities Refinement Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation Structure Validation Refinement->Validation Refined Model (CIF) Deposition Database Deposition (e.g., CCDC) Validation->Deposition Final Validated Structure

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Prerequisite: Synthesis and Purification

The successful growth of single crystals is critically dependent on the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, the synthesis of 5-ethoxy-1H-pyrazol-3-amine derivatives must be followed by rigorous purification, typically employing techniques such as column chromatography or recrystallization. The final purity should be assessed by methods like NMR spectroscopy and mass spectrometry.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[11] For small organic molecules like pyrazole derivatives, several common crystallization techniques can be employed.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (precipitant) in which it is sparingly soluble. The two solvents must be miscible. For pyrazole derivatives, common good solvents include acetone, ethanol, or ethyl acetate, while poor solvents could be hexane or water.

  • Preparation of the Solution: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL) in a small vial.

  • Setup (Hanging Drop): Place the vial inside a larger, sealed beaker or jar containing a reservoir of the poor solvent (e.g., 2-3 mL of hexane).

  • Incubation: Seal the outer container. The vapor of the more volatile good solvent will slowly diffuse out of the vial while the vapor of the poor solvent diffuses in. This gradual decrease in solubility promotes slow crystal growth.

  • Monitoring: Leave the setup undisturbed in a vibration-free environment. Crystals, ideally sized between 0.02 and 0.5 mm, may form over a period of days to weeks.[9][12]

The choice of solvents is causal to success; a solvent system that is too effective will cause rapid precipitation, leading to amorphous powder or a multitude of tiny, unusable crystals. The goal is to approach supersaturation slowly and controllably.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms arranged in a periodic lattice, leading to a unique diffraction pattern.[12][14]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.[9] An X-ray diffractometer then directs a monochromatic X-ray beam onto the crystal.[13] As the crystal is rotated, a detector, such as a CCD or pixel detector, records the positions and intensities of the diffracted X-ray beams (reflections).[14][15]

Modern diffractometers automate this process, collecting a complete dataset that may consist of thousands of individual reflections.[16] The resulting data contains the necessary information to determine the unit cell dimensions, space group, and ultimately, the atomic coordinates.

G XRaySource X-ray Source (e.g., Mo or Cu Kα) Crystal Mounted Crystal (Rotating) XRaySource->Crystal Incident Beam Detector Area Detector (e.g., CCD) Crystal->Detector Diffracted Beams Processor Control/Processing System Detector->Processor Raw Diffraction Image

Sources

Exploratory

Tautomerism in Substituted 3(5)-Aminopyrazoles: A Technical Guide for Drug Development Professionals

Abstract Substituted 3(5)-aminopyrazoles are a cornerstone scaffold in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] A critical, yet often complex, aspect of thei...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted 3(5)-aminopyrazoles are a cornerstone scaffold in modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] A critical, yet often complex, aspect of their chemistry is the phenomenon of prototropic tautomerism, which dictates the dynamic equilibrium between the 3-amino and 5-amino tautomeric forms.[2][4] This equilibrium is not a trivial academic curiosity; it profoundly influences the molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its interaction with biological targets.[2][5][6] This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted 3(5)-aminopyrazoles, offering field-proven insights into the factors governing this equilibrium, detailed methodologies for its characterization, and the strategic implications for drug design and development.

The Fundamental Landscape of 3(5)-Aminopyrazole Tautomerism

The core of tautomerism in this heterocyclic system lies in the migration of a proton between the two annular nitrogen atoms, a process known as annular prototropic tautomerism.[2][4][7][8] This results in a dynamic equilibrium between two primary tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.

Caption: Annular prototropic tautomerism in 3(5)-aminopyrazoles.

Theoretical calculations, supported by experimental data, generally indicate that the 3-aminopyrazole (3AP) tautomer is thermodynamically more stable than the 5-aminopyrazole (5AP) form in the unsubstituted parent molecule.[9][10][11][12][13][14][15] The energy difference is estimated to be approximately 9.8 to 10.7 kJ mol⁻¹.[10][11][12][13][15] This inherent preference can be attributed to the electronic influence of the amino group.

Key Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance, readily perturbed by a multitude of factors. A thorough understanding of these influences is critical for medicinal chemists aiming to fine-tune the properties of their lead compounds.

The Decisive Role of Substituents

The electronic nature of substituents on the pyrazole ring is arguably the most significant factor governing the tautomeric preference.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups tend to stabilize the 3-amino tautomer.[10][11][16] This stabilization arises from favorable electronic interactions, including resonance effects, where the lone pair of the EDG can delocalize into the pyrazole ring, influencing the electron density at the annular nitrogens.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN), carboxyl (-COOH), and trifluoromethyl (-CF₃) generally favor the 5-amino tautomer.[10][11][14][16] These groups reduce the electron density in the ring, altering the relative basicity of the nitrogen atoms and shifting the equilibrium.

The following table summarizes the observed influence of various substituents on the preferred tautomeric form:

Substituent at C4Electronic NaturePredominant TautomerReference(s)
-CNElectron-Withdrawing5-Amino[10][13]
-SCNElectron-Withdrawing5-Amino[10][13]
-OCH₃Electron-Donating3-Amino[10]
-Aryl (e.g., phenyl)VariableGenerally 3-Amino, but can be influenced by aryl substituents[13][17]
-NO₂ (on aryl at C5)Strongly Electron-Withdrawing5-Amino[17]
The Impact of the Solvent Environment

The polarity and hydrogen-bonding capability of the solvent can significantly modulate the tautomeric equilibrium.[16][18][19][20]

  • Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with the pyrazole nitrogens and the amino group, potentially stabilizing one tautomer over the other.[16] The presence of multiple water molecules has been shown computationally to lower the energetic barrier for proton transfer.[16]

  • Polar Aprotic Solvents: In solvents like DMSO, a rare phenomenon of slow proton exchange on the NMR timescale can sometimes be observed, allowing for the direct detection of both tautomers.[13]

  • Nonpolar Solvents: In nonpolar environments, intermolecular hydrogen bonding between pyrazole molecules can play a more dominant role, often favoring self-association.[21][22]

solvent_effect cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_properties Resultant Properties Substituents Substituent Effects (EDG vs. EWG) Equilibrium 3-AP <=> 5-AP Substituents->Equilibrium Solvent Solvent Polarity (Protic vs. Aprotic) Solvent->Equilibrium State Physical State (Solution vs. Solid) State->Equilibrium Properties Physicochemical Properties Biological Activity Reactivity Equilibrium->Properties

Caption: Factors influencing the tautomeric equilibrium of 3(5)-aminopyrazoles.

Physical State: Solution vs. Solid-State

The preferred tautomer in solution may differ from that in the solid state.[13][17] In the crystalline form, intermolecular interactions, such as hydrogen bonding and crystal packing forces, can lock the molecule into a single, energetically favored tautomeric form.[17] X-ray crystallography is the definitive technique for determining the tautomeric structure in the solid state.[17][22][23]

Experimental Characterization of Tautomeric Equilibria

A multi-pronged analytical approach is often necessary to unequivocally characterize the tautomeric composition of a substituted 3(5)-aminopyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[5][16]

  • ¹H and ¹³C NMR: In cases of rapid proton exchange, time-averaged signals are observed for the pyrazole ring protons and carbons. However, under conditions of slow exchange (e.g., in DMSO-d₆ or at low temperatures), distinct signals for each tautomer may be resolved, allowing for their direct quantification.[5][13] The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.[5]

  • ¹⁵N NMR and HMBC: Advanced techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous evidence for the location of the proton on one of the annular nitrogen atoms.[24][25]

Generalized Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve the aminopyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) at a concentration of 5-10 mg/mL.

  • Initial Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature.

  • Variable Temperature (VT) NMR: If tautomeric exchange is suspected, perform a VT-NMR experiment, gradually lowering the temperature (e.g., from 298 K down to 223 K) to slow the proton exchange and potentially resolve separate signals for each tautomer.

  • Advanced 2D NMR: Acquire 2D NMR spectra, such as ¹H-¹⁵N HMBC, to definitively establish the protonation site on the pyrazole ring.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine the equilibrium constant (KT).

Infrared (IR) Spectroscopy

IR spectroscopy, particularly in combination with matrix isolation techniques, can provide valuable insights into the vibrational modes of the different tautomers.[9][11][12][15] The N-H stretching and bending frequencies can be indicative of the tautomeric form. Computational calculations (e.g., DFT) are often used to aid in the assignment of experimental IR bands to specific tautomers.[9][11][12][15]

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of the tautomeric form present in the solid state.[17][22][23] It allows for the precise determination of bond lengths and the location of the hydrogen atom on the pyrazole ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_conclusion Conclusion Synthesis Synthesize Substituted 3(5)-Aminopyrazole NMR Solution-State Analysis (NMR, VT-NMR, ¹H-¹⁵N HMBC) Synthesis->NMR IR Vibrational Analysis (Matrix Isolation IR) Synthesis->IR Xray Solid-State Analysis (X-Ray Crystallography) Synthesis->Xray Computational Theoretical Modeling (DFT Calculations) Synthesis->Computational Conclusion Determine Tautomeric Ratio & Structure-Property Relationship NMR->Conclusion IR->Conclusion Xray->Conclusion Computational->Conclusion

Caption: Experimental workflow for the characterization of aminopyrazole tautomers.

Synthetic Strategies for Accessing Substituted 3(5)-Aminopyrazoles

Control over the regioselectivity of pyrazole synthesis is crucial for accessing desired isomers. Common synthetic routes to 3(5)-aminopyrazoles include:

  • Condensation of β-Ketonitriles with Hydrazines: This is one of the most widely used methods for the synthesis of 3(5)-aminopyrazoles.[24][26]

  • Reaction of α,β-Unsaturated Nitriles with Hydrazines: This approach also provides a versatile entry into the 3(5)-aminopyrazole core.[24][26]

  • Cyclization of Monosubstituted Hydrazines with Alkoxyacrylonitriles: Recent studies have shown that by carefully controlling reaction conditions (e.g., temperature and basicity), either the 3-amino or 5-amino substituted pyrazole can be favored.[27] Neutral conditions and higher temperatures tend to yield the thermodynamically more stable 5-substituted product, while basic conditions at lower temperatures can favor the kinetic 3-substituted product.[27]

Implications for Drug Design and Development

The tautomeric state of a 3(5)-aminopyrazole derivative is not merely a structural detail; it has profound consequences for its drug-like properties.

  • Receptor Binding and Biological Activity: The two tautomers present different hydrogen bond donor-acceptor patterns and overall shapes. This can lead to significant differences in their binding affinities for a biological target.[2][5] The dominant tautomer under physiological conditions will dictate the observed biological activity.

  • Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity (logP), and solubility. These, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of chemical entities.

Conclusion

Tautomerism in substituted 3(5)-aminopyrazoles is a multifaceted phenomenon with significant implications for the discovery and development of new medicines. A comprehensive understanding of the interplay between substituent effects, solvent environment, and physical state is essential for predicting and controlling the tautomeric equilibrium. By employing a combination of advanced analytical techniques and computational modeling, researchers can elucidate the dominant tautomeric forms of their compounds, enabling a more rational approach to lead optimization and the design of safer, more effective therapeutics. The careful consideration of tautomerism is not just good science; it is a critical component of modern drug discovery.

References

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  • Tautomerism of heterocycles: Five-membered rings with one heteroatom. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Structure and Tautomerism of 3(5)‐Amino‐5(3)‐arylpyrazoles in the Solid State and in Solution: An X‐Ray and NMR Study. ResearchGate. Available from: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available from: [Link]

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  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available from: [Link]

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Foundational

In Silico Pharmacokinetic Profiling of Pyrazole Scaffolds: A Technical Guide for Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the success of any candidate, regardless of its potency, is con...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the success of any candidate, regardless of its potency, is contingent upon a favorable pharmacokinetic profile. Early-stage assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for mitigating late-stage attrition and reducing the immense costs of drug development. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the in silico prediction of the pharmacokinetic properties of novel pyrazole derivatives. We will delve into the theoretical underpinnings of predictive models, present a step-by-step computational workflow, and emphasize the principles of scientific integrity and model validation to ensure trustworthy and actionable results.

Introduction: The Pyrazole Scaffold and the ADME Imperative

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern drug design. Their unique structural and electronic properties allow them to serve as versatile pharmacophores, engaging in a wide range of biological interactions. However, the journey from a potent "hit" compound to a viable drug is fraught with challenges, with poor pharmacokinetics being a primary cause of failure.[1] The body's complex processes of absorption, distribution, metabolism, and excretion (ADME) dictate a drug's concentration at its target site and its overall safety profile.

Predicting these properties in silico, before a compound is even synthesized, offers a paradigm shift in efficiency.[2] By leveraging computational models, we can prioritize candidates with a higher probability of success, guide synthetic chemistry efforts, and reduce reliance on costly and time-consuming experimental assays.[1][3] This guide will equip you with the knowledge to implement a robust in silico ADME profiling strategy specifically tailored for the chemical space of pyrazole derivatives.

The ADME Paradigm: Core Properties and Predictive Models

An effective drug must navigate a complex biological landscape. We can break down this journey into four key phases, each with a set of properties that can be predicted computationally.

Absorption

For orally administered drugs, absorption governs the entry of the compound into the bloodstream. Key predictive models focus on:

  • Drug-Likeness: Evaluated using rules of thumb like Lipinski's Rule of Five, which provides guidelines for properties that influence oral bioavailability.[4][5][6] These rules assess molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[7] While not absolute, violations of these rules can flag potential absorption issues.[8]

  • Gastrointestinal (GI) Absorption: Quantitative Structure-Activity Relationship (QSAR) models predict the percentage of a drug absorbed from the gut. These models are trained on experimental data and use molecular descriptors to correlate a compound's structure with its absorption potential.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can actively transport drugs out of cells, reducing absorption. In silico models, often based on machine learning, can predict whether a pyrazole derivative is likely to be a substrate or inhibitor of this transporter.[9][10]

Distribution

Once absorbed, a drug is distributed throughout the body. The extent of distribution determines its concentration in various tissues, including the target site and sites of potential toxicity.

  • Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, crossing the BBB is essential; for non-CNS drugs, it's a liability to be avoided.[11][12] Predictive models for BBB penetration are crucial and are often expressed as the logBB value (log of the brain/blood concentration ratio).[9][13] These models are built using various computational methods, including artificial neural networks and support vector machines.[9][10]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and thus its efficacy and clearance. QSAR models can provide valuable estimations of the percentage of a compound that will be bound to these proteins.

Metabolism

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. This is a critical phase that can lead to drug inactivation, activation (in the case of pro-drugs), or the formation of toxic metabolites.

  • Cytochrome P450 (CYP) Inhibition and Substrates: The CYP enzyme superfamily is responsible for the metabolism of the majority of drugs.[14][15] Predicting interactions with key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is paramount for assessing metabolic stability and the potential for drug-drug interactions.[16][17][18] A wide array of computational methods, from rule-based systems to machine learning and docking, are employed for this purpose.[16][17]

  • Site of Metabolism (SoM) Prediction: Identifying which atoms in a pyrazole derivative are most likely to be metabolized can guide chemists in modifying the structure to improve metabolic stability. SoM predictors use approaches ranging from reactivity models to machine learning trained on large datasets of known metabolic transformations.[16]

Excretion

This is the final removal of the drug and its metabolites from the body, typically via the kidneys. While direct prediction of excretion pathways is complex, it is often linked to properties like solubility and metabolism.

Toxicity

Early toxicity assessment is crucial to prevent dangerous and costly late-stage failures.

  • hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[19][20] Numerous in silico models, including QSAR and pharmacophore approaches, have been developed to predict a compound's hERG liability early in the discovery process.[21][22][23]

  • Hepatotoxicity, Carcinogenicity, etc.: A range of other toxicity endpoints can be predicted using QSAR and machine learning models trained on large toxicological databases.

A Step-by-Step In Silico Workflow for a Novel Pyrazole

This section outlines a practical, self-validating protocol for generating a comprehensive ADME profile for a novel pyrazole candidate using freely available and widely accepted computational tools.

Experimental Protocol: In Silico ADME Profiling
  • Ligand Preparation:

    • Input: Start with a 2D structure of the pyrazole derivative (e.g., in SMILES or SDF format).

    • Standardization: Use a tool like the ChEMBL structure pipeline or equivalent to neutralize charges, remove salts, and create a standardized representation of the molecule. This step is critical for consistency and model performance.

    • 3D Conformation Generation: Generate a low-energy 3D conformation of the molecule using a force field like MMFF94. This is a prerequisite for many 3D-QSAR and docking-based models.

  • Physicochemical Descriptor Calculation & Drug-Likeness Assessment:

    • Tool: Utilize a comprehensive web server such as SwissADME .[24]

    • Procedure: Submit the standardized SMILES string of the pyrazole derivative.

    • Analysis:

      • Evaluate Lipinski's Rule of Five compliance.[4][5] Note any violations.

      • Record key physicochemical properties: Molecular Weight (MW), logP (lipophilicity), Topological Polar Surface Area (TPSA), and aqueous solubility predictions.

      • Assess the "Bioavailability Radar," which provides a visual representation of drug-likeness.[24]

  • ADME Parameter Prediction:

    • Tool: Employ an integrated platform like pkCSM or admetSAR 2.0 .[25] These tools provide predictions for a wide range of ADME endpoints.

    • Procedure: Submit the SMILES string to the server.

    • Analysis & Data Tabulation:

      • Absorption: Record predicted Caco-2 permeability, Intestinal absorption (human), and P-gp substrate/inhibitor status.

      • Distribution: Record predicted BBB permeability (logBB) and Plasma Protein Binding percentage.

      • Metabolism: Record predictions for inhibition and/or substrate status for key CYP isoforms (CYP2D6, CYP3A4, etc.).[15]

      • Excretion: Record the predicted Total Clearance (log ml/min/kg).

      • Toxicity: Record the predicted hERG inhibition status, Ames mutagenicity, and hepatotoxicity.

  • Results Interpretation and Validation:

    • Data Consolidation: Compile all predicted data into a single, clearly structured table for easy comparison against desired property ranges (see Table 1).

    • Applicability Domain (AD) Analysis: This is the most critical step for ensuring trustworthiness. The AD defines the chemical space in which the model's predictions are reliable.[26][27] For any prediction, especially from QSAR-based tools, verify that your pyrazole derivative falls within the model's AD.[28][29] If the tool does not explicitly state this, be cautious. Predictions for molecules outside the AD are extrapolations and may be unreliable.[26][30]

    • Cross-Verification: If possible, use a second tool or server to predict a key parameter (e.g., BBB permeability or hERG inhibition). Concordance between different models increases confidence in the prediction.

Data Presentation and Visualization

Clear visualization of the workflow and data is essential for decision-making.

Workflow Visualization

The entire in silico profiling process can be mapped as a logical workflow:

ADME_Workflow cluster_input Input & Preparation cluster_prediction Prediction Engines cluster_output Analysis & Decision pyrazole Pyrazole Structure (SMILES/SDF) prep Structure Standardization & 3D Generation pyrazole->prep swissadme Physicochemical & Drug-Likeness (e.g., SwissADME) prep->swissadme SMILES pkcsm ADME-Tox Profile (e.g., pkCSM, admetSAR) prep->pkcsm SMILES table Consolidated Data Table swissadme->table Physicochem Data pkcsm->table ADME-Tox Data decision Prioritization Decision (Synthesize / Modify / Reject) table->decision Profile Assessment

Caption: High-level workflow for in silico ADME-Tox profiling of a novel pyrazole.

Interplay of Properties

The relationship between fundamental physicochemical properties and high-level ADME outcomes can be visualized to understand causal links.

Properties_Interplay cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetic Outcomes logp Lipophilicity (logP) abs Absorption logp->abs dist Distribution (incl. BBB) logp->dist met Metabolism logp->met tox Toxicity (e.g., hERG) logp->tox mw Molecular Weight mw->abs mw->dist tpsa Polar Surface Area (TPSA) tpsa->abs tpsa->dist sol Solubility sol->abs

Caption: Relationship between core properties and ADME outcomes.

Data Summary Table

A structured table is invaluable for comparing candidates.

Table 1: Example In Silico ADME Profile for a Hypothetical Pyrazole Derivative

Parameter CategoryPropertyPredicted ValueOptimal RangeAssessment
Physicochemical MW (Da)410.5< 500Pass
logP2.8< 5Pass
H-Bond Donors2≤ 5Pass
H-Bond Acceptors6≤ 10Pass
TPSA (Ų)85.2< 140Pass
Absorption GI AbsorptionHighHighGood
P-gp SubstrateNoNoGood
Distribution BBB PermeantYesProject DependentFlag (Potential CNS)
Metabolism CYP2D6 InhibitorYesNoFlag (DDI Risk)
CYP3A4 InhibitorNoNoGood
Toxicity hERG InhibitorNoNoGood
AMES ToxicityNoNoGood

Conclusion and Authoritative Grounding

The integration of in silico ADME prediction into the early stages of drug discovery is no longer optional; it is a cornerstone of efficient and effective research.[31][32] For projects centered on the versatile pyrazole scaffold, these computational tools provide invaluable foresight, enabling chemists to design molecules with a higher likelihood of clinical success.[33][34][35][36][37][38][39][40]

However, it is imperative to approach these predictions not as infallible truths, but as data-driven hypotheses. The true power of this approach lies in the rigorous application of protocols, a deep understanding of the models' limitations, and a commitment to the principle of the Applicability Domain.[27][28] By combining computational screening with targeted experimental validation, research teams can navigate the complexities of drug development with greater confidence and precision, ultimately accelerating the delivery of novel pyrazole-based therapeutics to patients in need.

References

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  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 6(77), 73171-73181. [Link]

  • Tyzack, J. D., & Kirchmair, J. (2019). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Chemical Biology & Drug Design, 93(4). [Link]

  • Tyzack, J. D., & Kirchmair, J. (2019). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Chemical Biology & Drug Design, 93(4), 377-386. [Link]

  • St-Pierre, F., & St-Amant, Y. (2018). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Aging Neuroscience, 10. [Link]

  • Wikipedia. (n.d.). Applicability domain. [Link]

  • Sheridan, R. P., Feuston, B. P., Maiorov, V. N., & Kearsley, S. K. (2004). The importance of the domain of applicability in QSAR modeling. Journal of Molecular Graphics and Modelling, 26(8), 1315-1326. [Link]

  • Ekins, S., Andreyev, S., Ryabov, A., Kirillov, E., Rakhmatulin, E. A., & Bugrim, A. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzymes. Current Drug Metabolism, 7(6), 639-661. [Link]

  • Ye, Z., et al. (2021). In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • Ur-Rahman, A., et al. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 8. [Link]

  • Lagunin, A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. Molecules, 27(18), 5920. [Link]

  • Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(4), 90. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Wang, S., & Hou, T. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Wang, S., & Hou, T. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • Kar, S., & Roy, K. (2013). Importance of Applicability Domain of QSAR Models. IGI Global. [Link]

  • Cramer, C. (2024). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. Cramer's Rule. [Link]

  • St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • CIMtools. (n.d.). Applicability domains for models predicting properties of chemical reactions. [Link]

  • El-Malah, A. A., et al. (2021). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar. [Link]

  • Al-Janabi, Z. H. R., & Al-Masoudi, W. A. M. (2024). In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cyclooxygenase. Iraqi Journal of Pharmaceutical Sciences, 33(1), 219-228. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]

  • Lecture Notes. (2023). lipinski rule of five. [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Hassan, A. S., Morsy, N., Awad, H. M., & Ragab, A. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Semantic Scholar. [Link]

  • De, P. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]

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  • Click2Drug. (n.d.). ADME Toxicity - Directory of in silico Drug Design tools. [Link]

  • El-gohary, N. S. M., et al. (2023). Computational Prediction of 3,5-Diaryl-1H-Pyrazole and spiropyrazolines derivatives as potential acetylcholinesterase inhibitors for alzheimer disease treatment by 3D-QSAR, molecular docking, molecular dynamics simulation, and ADME-Tox. Journal of Biomolecular Structure and Dynamics. [Link]

  • Vicente, E., & Pérez-Silanes, S. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 260. [Link]

  • Nastasă, C., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Antioxidants, 12(3), 643. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Abdullahi, M. U., et al. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. ResearchGate. [Link]

  • Singh, S., et al. (2024). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. ResearchGate. [Link]

  • Chalkha, M., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(36), 17469-17486. [Link]

  • Abbaoui, A., et al. (2025). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • El-mansy, M. F. (2025). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 5-ethoxy-1H-pyrazol-3-amine

Introduction: The Significance of Substituted Aminopyrazoles The 3-amino-5-alkoxypyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Aminopyrazoles

The 3-amino-5-alkoxypyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities, most notably as inhibitors of various kinases. 5-ethoxy-1H-pyrazol-3-amine is a crucial intermediate in the development of targeted therapeutics. Its synthesis, therefore, requires a robust, reproducible, and well-understood protocol to ensure high purity and yield.

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-ethoxy-1H-pyrazol-3-amine. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that govern the success of the reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Overview of the Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence, beginning with readily available starting materials. The overall strategy relies on the classic pyrazole synthesis via the cyclocondensation of a 1,3-dielectrophilic synthon with a dinucleophilic hydrazine species.

The two primary stages are:

  • Synthesis of the 1,3-Dielectrophile: Preparation of ethyl 2-cyano-3-ethoxyacrylate, which serves as the activated three-carbon backbone for the pyrazole ring.

  • Cyclocondensation Reaction: The reaction of the acrylate intermediate with hydrazine hydrate to form the target heterocyclic ring system, 5-ethoxy-1H-pyrazol-3-amine.

This approach is advantageous due to its high efficiency, predictable regioselectivity, and the use of cost-effective reagents.

Synthesis_Workflow Start Starting Materials: Ethyl Cyanoacetate Triethyl Orthoformate Hydrazine Hydrate Step1 Step 1: Knoevenagel Condensation Synthesis of Ethyl 2-cyano-3-ethoxyacrylate Start->Step1 Intermediate Intermediate: Ethyl 2-cyano-3-ethoxyacrylate Step1->Intermediate Isolation Step2 Step 2: Cyclocondensation Reaction with Hydrazine Hydrate Intermediate->Step2 Product Final Product: 5-ethoxy-1H-pyrazol-3-amine Step2->Product Isolation & Purification

Caption: High-level workflow for the two-step synthesis of 5-ethoxy-1H-pyrazol-3-amine.

Mechanistic Rationale: Ensuring Regiochemical Control

The key to this synthesis is the cyclocondensation step. The reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine is a well-established method for preparing 3-aminopyrazoles.[1] The reaction proceeds through a nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group and the β-carbon of the acrylate system. Following the initial addition, an intramolecular cyclization occurs with the elimination of ethanol, leading to the formation of the stable, aromatic pyrazole ring. The regiochemical outcome, yielding the 5-ethoxy-3-amino isomer, is dictated by the inherent reactivity of the functional groups in the acrylate precursor.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)
Ethyl Cyanoacetate105-56-6113.121.0-
Triethyl Orthoformate122-51-0148.201.5-
Acetic Anhydride108-24-7102.092.0-
Hydrazine Hydrate (~64%)7803-57-850.06-1.1
Ethanol (Absolute)64-17-546.07-Solvent
Diethyl Ether60-29-774.12Solvent-
Saturated Sodium BicarbonateN/AN/AWash-
BrineN/AN/AWash-
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent-

4.2. Safety Precautions

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • General Precautions: A thorough risk assessment should be performed before starting any chemical synthesis.[2]

4.3. Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This procedure is adapted from established methods for the synthesis of activated acrylic esters.

  • Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add ethyl cyanoacetate (22.6 g, 0.2 mol) and triethyl orthoformate (44.5 g, 0.3 mol).

  • Initiation: Begin stirring the mixture and add acetic anhydride (40.8 g, 0.4 mol) dropwise from the funnel over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Carefully remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield ethyl 2-cyano-3-ethoxyacrylate as a colorless to pale yellow liquid.

4.4. Part 2: Synthesis of 5-ethoxy-1H-pyrazol-3-amine

This cyclocondensation protocol is designed for high conversion and straightforward product isolation.

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) in absolute ethanol (100 mL).

  • Hydrazine Addition: While stirring at room temperature, slowly add hydrazine hydrate (6.9 g of ~64% solution, ~0.11 mol) to the ethanolic solution. Caution: The addition can be exothermic; add dropwise and use an ice bath to maintain the temperature below 30 °C if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with two portions of cold ethanol (2x 20 mL) and then two portions of cold diethyl ether (2x 20 mL) to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight. The final product is 5-ethoxy-1H-pyrazol-3-amine.[3]

4.5. Characterization

The identity and purity of the synthesized 5-ethoxy-1H-pyrazol-3-amine should be confirmed by standard analytical techniques:

  • 1H NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]+ ≈ 128.08).[3]

  • Melting Point (MP): To assess purity.

Caption: Chemical scheme of the two-step synthesis protocol.

Conclusion

This application note details a validated and efficient two-step synthesis for 5-ethoxy-1H-pyrazol-3-amine. By employing a Knoevenagel-type condensation followed by a regioselective cyclocondensation with hydrazine, this protocol provides a reliable route to a high-purity product. The explanations of the underlying mechanisms and procedural rationale are intended to empower researchers to not only replicate this synthesis but also to adapt it for analogous chemical transformations. Adherence to the safety guidelines outlined is critical for the successful and safe execution of this protocol.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Ethyl 3-Ethoxyacrylate for Industrial Applications. Available at: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

  • PubChem. 5-ethoxy-1h-pyrazol-3-amine hydrochloride. Available at: [Link]

Sources

Application

Solid-Phase Synthesis of 5-Aminopyrazoles: An Application Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Significance of 5-Aminopyrazoles and the Strategic Advantage of Solid-Phase Synthesis The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aminopyrazoles and the Strategic Advantage of Solid-Phase Synthesis

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds. These heterocycles are recognized for their diverse pharmacological activities, including but not limited to kinase inhibition, anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of the 5-aminopyrazole nucleus allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. This has made it a privileged scaffold in the design of novel drug candidates.[2]

Traditionally, the synthesis of 5-aminopyrazole libraries has been conducted using solution-phase chemistry. While effective, this approach often involves tedious purification steps, especially when generating large numbers of analogs. Solid-phase synthesis (SPPS) offers a powerful alternative, streamlining the synthetic process and facilitating high-throughput library generation.[3] By anchoring the initial building block to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, obviating the need for chromatographic purification of intermediates.[3] This not only accelerates the synthetic workflow but also enhances the overall efficiency and purity of the final products, making SPPS an ideal methodology for the rapid exploration of chemical space in drug discovery programs.

This comprehensive application note provides a detailed protocol for the solid-phase synthesis of 5-aminopyrazoles, focusing on a robust and versatile method starting from resin-bound β-ketoamides. We will delve into the rationale behind each experimental step, offer practical insights for successful execution, and provide troubleshooting guidance to address common challenges.

Materials and Reagents

For successful solid-phase synthesis of 5-aminopyrazoles, high-quality reagents and appropriate equipment are paramount.

Category Item Recommended Specifications Supplier Example
Solid Support Rink Amide AM Resin200-400 mesh, 0.5-1.2 mmol/g loading capacitySigma-Aldrich, Bachem
Solvents N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis grade
Dichloromethane (DCM)Anhydrous, HPLC grade
Tetrahydrofuran (THF)Anhydrous, inhibitor-free
PyridineAnhydrous
Diethyl etherAnhydrous
Reagents β-KetoestersVarious substituted (e.g., ethyl benzoylacetate)
AminesVarious primary and secondary amines
HydrazinesVarious monosubstituted (e.g., phenylhydrazine, benzylhydrazine)
Lawesson's Reagent2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide
Trifluoroacetic acid (TFA)Reagent grade, >99%
Triisopropylsilane (TIS)Reagent grade, >98%
1,2-Ethanedithiol (EDT)Reagent grade, >98%
N,N'-Diisopropylethylamine (DIPEA)Reagent grade, >99.5%
PiperidineReagent grade, >99%
Equipment Solid-phase synthesis vesselFritted glass, appropriate volume
Shaker or rockerFor agitation of the resin
Vacuum filtration apparatusFor washing the resin
High-Performance Liquid Chromatography (HPLC) systemFor purity analysis of the final product
Mass Spectrometer (MS)For characterization of the final product

Experimental Workflow: A Step-by-Step Guide

The solid-phase synthesis of 5-aminopyrazoles from β-ketoamides can be systematically broken down into four key stages: resin preparation and loading, pyrazole core formation, cleavage from the solid support, and final product analysis.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 Loading Loading of β-Ketoamide (β-Ketoester, Amine, DMAP) Washing1->Loading Washing2 Washing (DMF, DCM) Loading->Washing2 Cyclization Pyrazole Formation (Hydrazine, Lawesson's Reagent, THF/Pyridine) Washing2->Cyclization Washing3 Washing (DMF, DCM) Cyclization->Washing3 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Washing3->Cleavage Precipitation Precipitation & Isolation (Cold Diethyl Ether) Cleavage->Precipitation Analysis Analysis (HPLC, MS) Precipitation->Analysis Final_Product 5-Aminopyrazole Analysis->Final_Product

Figure 1: General workflow for the solid-phase synthesis of 5-aminopyrazoles.

Protocol 1: Solid-Phase Synthesis of 5-N-Substituted-Aminopyrazoles

This protocol details the synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles using resin-immobilized β-ketoamides as starting materials.[4][5]

Step 1: Resin Preparation and Swelling

  • Place the Rink Amide resin (1.0 g, ~0.5-1.2 mmol) in a fritted solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF, 10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the solvent by vacuum filtration.

Step 2: Fmoc-Deprotection

  • To the swollen resin, add a 20% solution of piperidine in DMF (10 mL).

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the solution and repeat the piperidine treatment for another 30 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and then with dichloromethane (DCM, 5 x 10 mL).

  • Rationale: The Rink Amide linker is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine. This must be removed to allow for the subsequent coupling reaction. Piperidine is a commonly used base for Fmoc deprotection.[6]

Step 3: Formation of Resin-Bound β-Ketoamide

  • In a separate vial, dissolve the β-ketoester (e.g., ethyl benzoylacetate, 5 equivalents based on resin loading) and the desired amine (5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or toluene.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add this solution to the deprotected resin.

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) with agitation for 12-24 hours.

  • Allow the resin to cool to room temperature and wash thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

  • Rationale: The free amine on the resin reacts with the β-ketoester to form the corresponding β-ketoamide.[4] The reaction is typically driven to completion by using an excess of reagents and heating.

Step 4: Pyrazole Ring Formation

  • Suspend the resin-bound β-ketoamide in a mixture of tetrahydrofuran (THF) and pyridine (e.g., 4:1 v/v).

  • Add the desired monosubstituted hydrazine (e.g., phenylhydrazine, 10 equivalents) and Lawesson's reagent (5 equivalents).

  • Heat the mixture at 50-55 °C with agitation for 12-24 hours.[5]

  • Causality: The β-ketoamide reacts with the hydrazine to form a hydrazone intermediate. Lawesson's reagent acts as a thionating agent, facilitating the cyclization to the 5-aminopyrazole ring.[7] The use of a THF/pyridine solvent system provides a suitable medium for this transformation. Reaction temperatures above 60 °C may lead to decreased yields.[5]

Step 5: Washing

  • After the reaction is complete, allow the resin to cool to room temperature.

  • Wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL) to remove all soluble reagents and by-products.

  • Dry the resin under vacuum.

Step 6: Cleavage of the 5-Aminopyrazole from the Resin

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Expert Insight: The Rink Amide linker is acid-labile, and TFA is a strong acid commonly used for cleavage.[8] TIS and water act as scavengers to trap reactive carbocations that are formed during the cleavage of side-chain protecting groups, preventing side reactions with the product.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

Step 7: Product Isolation and Purification

  • Concentrate the TFA filtrate under a stream of nitrogen or by rotary evaporation to a small volume.

  • Add cold diethyl ether to the concentrated solution to precipitate the crude 5-aminopyrazole.

  • Collect the precipitate by centrifugation or vacuum filtration.

  • Wash the solid with cold diethyl ether to remove residual scavengers.

  • Dry the product under vacuum.

  • Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Data Presentation: Summary of Reaction Parameters

The following table provides a summary of typical reaction parameters for the solid-phase synthesis of 5-aminopyrazoles. These values can be used as a starting point for optimization.

Step Parameter Typical Value/Range Notes
Fmoc Deprotection Reagent20% Piperidine in DMFEnsure fresh solution is used.
Time2 x 30 minutes
TemperatureRoom Temperature
β-Ketoamide Formation β-Ketoester5 equivalents
Amine5 equivalents
SolventNMP or Toluene
Time12-24 hoursReaction progress can be monitored.
Temperature80-100 °C
Pyrazole Formation Hydrazine10 equivalents
Lawesson's Reagent5 equivalents
SolventTHF/Pyridine (4:1)
Time12-24 hours
Temperature50-55 °CHigher temperatures may reduce yield.[5]
Cleavage ReagentTFA/TIS/H₂O (95:2.5:2.5)Use in a well-ventilated fume hood.
Time2-4 hours
TemperatureRoom Temperature

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Low Loading of β-Ketoamide Incomplete Fmoc deprotection.Ensure two complete deprotection steps with fresh piperidine solution. Confirm deprotection with a Kaiser test.
Steric hindrance from the amine or β-ketoester.Increase reaction time and/or temperature. Consider using a more reactive coupling agent.
Incomplete Pyrazole Formation Insufficient equivalents of hydrazine or Lawesson's reagent.Increase the equivalents of reagents.
Low reaction temperature.Ensure the reaction temperature is maintained at 50-55 °C.
Deactivated Lawesson's reagent.Use fresh, high-quality Lawesson's reagent.
Low Purity of Cleaved Product Incomplete reactions in previous steps.Monitor each reaction step for completion. Re-couple if necessary.
Side reactions during cleavage.Ensure an adequate amount of scavengers (TIS, water) are used in the cleavage cocktail.
Resin degradation.Avoid harsh reaction conditions (e.g., excessively high temperatures).
Difficulty in Precipitating the Product Product is soluble in diethyl ether.Try precipitating with a different non-polar solvent like hexane or a mixture of hexane and ether.

Monitoring Reaction Completion:

Several qualitative tests can be used to monitor the progress of reactions on the solid support. The Kaiser test is a colorimetric assay used to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction, necessitating a second coupling. After deprotection, a positive Kaiser test confirms the presence of the free amine, ready for the next step.

Conclusion

The solid-phase synthesis of 5-aminopyrazoles is a highly efficient and versatile methodology for the generation of diverse chemical libraries for drug discovery. The protocol outlined in this application note provides a robust framework for the successful synthesis of these important heterocyclic scaffolds. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can leverage the power of solid-phase synthesis to accelerate their research and development efforts.

References

  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem. [Link]

  • Dodd, D. S., et al. (2000). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
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Method

Application Notes &amp; Protocols: The Reaction of Aminopyrazoles with Nitrous Acid

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Safety For researchers, medicinal chemists, and professionals in drug development, the aminopyrazole scaffold is a cornerstone of modern molecular desig...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Safety

For researchers, medicinal chemists, and professionals in drug development, the aminopyrazole scaffold is a cornerstone of modern molecular design.[1][2][3] Its derivatives are prevalent in a wide array of therapeutic agents, from kinase inhibitors in oncology to anti-infective agents.[4][5] The transformation of the amino group on this privileged heterocycle opens a gateway to a vast chemical space, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. Among the most powerful and versatile methods for this functionalization is the reaction with nitrous acid, leading to the in situ formation of a pyrazole-diazonium salt.[6][7]

This guide provides an in-depth exploration of the diazotization of aminopyrazoles, moving beyond a simple recitation of steps to explain the underlying chemical principles, the causality behind experimental choices, and the critical safety protocols required for trustworthy and reproducible results.

The Underlying Chemistry: Diazotization of Heterocyclic Amines

The diazotization reaction converts a primary aromatic or heterocyclic amine into a diazonium salt.[8] This transformation proceeds via reaction with nitrous acid (HNO₂), which is unstable and therefore generated in situ from a stable salt, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10]

The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed in the acidic medium.[10] The reaction mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminopyrazole attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized pyrazole-diazonium cation.[8]

The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂) and can be substituted by a wide variety of nucleophiles, making pyrazole-diazonium salts exceptionally valuable synthetic intermediates.[11][12]

Diazotization Mechanism General Mechanism of Aminopyrazole Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ NO+ NO⁺ (Nitrosonium Ion) NaNO2->NO+ + 2H⁺, -H₂O, -Na⁺ H+ 2H⁺ (from HCl) H2O H₂O Na+ Na⁺ Cl- Cl⁻ Aminopyrazole Pyrazole-NH₂ N-Nitrosamine Pyrazole-NH-N=O Aminopyrazole->N-Nitrosamine + NO⁺, -H⁺ Diazohydroxide Pyrazole-N=N-OH N-Nitrosamine->Diazohydroxide Tautomerization Diazonium Pyrazole-N₂⁺ Cl⁻ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O Synthetic_Utility Synthetic Utility of Pyrazole-Diazonium Salts Start Aminopyrazole (Pyrazole-NH₂) Diazonium Pyrazole-N₂⁺ The Key Intermediate Start->Diazonium NaNO₂ / H⁺ (Diazotization) Product_Halo Halogenated Pyrazole (Sandmeyer) Diazonium->Product_Halo CuX (X=Cl, Br) Product_Cyano Cyanopyrazole (Sandmeyer) Diazonium->Product_Cyano CuCN Product_Azo Pyrazolyl-Azo Compound (Azo Coupling) Diazonium->Product_Azo + Ar-H (e⁻ rich) Product_H Deaminated Pyrazole (Reduction) Diazonium->Product_H H₃PO₂ Product_Fused Fused Heterocycle (Cyclization) Diazonium->Product_Fused Intramolecular Nucleophile

Synthetic Utility of Pyrazole-Diazonium Salts

Critical Safety Considerations

Trustworthiness in science begins with safety. Diazonium salts are high-energy compounds and can be violently explosive, especially in solid, dry form. [13][14]Their thermal instability is a significant hazard. [15]Adherence to strict safety protocols is not merely recommended; it is mandatory.

Rule #GuidelineRationale & Expert Insight
1Maintain Low Temperature Always keep the reaction temperature between 0–5 °C. Use an ice/salt bath for robust cooling. Causality: Higher temperatures accelerate the decomposition of the diazonium salt, leading to loss of yield, formation of phenolic byproducts, and a dangerous, uncontrolled release of N₂ gas. [15][16]
2Use In Situ Never isolate the diazonium salt unless absolutely necessary and with extensive safety evaluations (e.g., DSC analysis). [15][13]The protocols described here are designed for in situ use. Insight: The risk of explosion increases exponentially upon concentration and isolation.
3Control Reagent Addition Add the sodium nitrite solution slowly and dropwise with vigorous stirring. Causality: This prevents localized hotspots and a dangerous buildup of nitrous acid, ensuring the reaction remains controlled.
4Check for Excess Nitrous Acid Before workup, test the reaction mixture for residual nitrous acid using starch-iodide paper (a positive test turns blue-black). Insight: This is a self-validating check. Unreacted nitrous acid can lead to unwanted side reactions and pose a hazard.
5Quench Excess Reagents Quench any excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative. [15]Insight: This ensures the reaction is complete and safe for the next step. The quencher reacts with HNO₂ to produce N₂ gas, water, and a stable salt.
6Ensure Proper Ventilation All diazotization reactions must be performed in a well-ventilated chemical fume hood. Causality: The reaction evolves nitrogen gas and potentially toxic nitrogen oxides (NOx).
7Use Appropriate PPE Always wear safety glasses, a lab coat, and gloves. A blast shield is strongly recommended.
8Avoid Incompatibilities Be aware that impurities such as transition metals or bases can lower the decomposition temperature. [14][17]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating checks and expert advice to ensure reproducibility and safety.

Protocol 1: General Diazotization of an Aminopyrazole

This protocol describes the formation of the pyrazole-diazonium chloride solution, which serves as the starting point for subsequent transformations.

Workflow Diagram:

Protocol_Workflow A 1. Dissolve Aminopyrazole in aq. HCl B 2. Cool to 0-5 °C (Ice/Salt Bath) A->B D 4. Add NaNO₂ Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 15-30 min at 0-5 °C D->E F 6. Test for excess HNO₂ (Starch-Iodide Paper) E->F G 7. Quench if necessary (Sulfamic Acid) F->G H Ready for Next Step (Use Immediately) G->H

Experimental Workflow for Diazotization

Materials:

  • Aminopyrazole derivative (1.0 eq)

  • Concentrated Hydrochloric Acid (approx. 3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Deionized Water

  • Sulfamic Acid (for quenching)

  • Starch-iodide test paper

  • Ice/Salt bath

Procedure:

  • Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend the aminopyrazole (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq). Stir until a clear solution of the hydrochloride salt is formed.

    • Expert Insight: Using sufficient acid is crucial to fully protonate the amine and to generate the nitrous acid in the next step.

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0–5 °C. It is critical to maintain this temperature throughout the addition of sodium nitrite.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a small amount of deionized water. A slight excess of nitrite ensures complete conversion of the amine.

  • Diazotization: Transfer the NaNO₂ solution to the dropping funnel and add it dropwise to the stirred aminopyrazole solution. The rate of addition must be controlled to keep the internal temperature below 5 °C.

    • Trustworthiness Check: Monitor the temperature constantly. If it rises above 5 °C, pause the addition until it cools back down.

  • Reaction Time: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15–30 minutes to ensure the reaction goes to completion. The resulting solution is the pyrazole-diazonium chloride.

  • Validation & Quenching: Place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. If the test is positive, add small portions of solid sulfamic acid with stirring until the test is negative.

    • Safety Note: This step neutralizes the reactive and potentially hazardous excess nitrous acid.

  • Proceed Immediately: The resulting diazonium salt solution is unstable and should be used without delay in the next synthetic step (e.g., Protocol 2).

Protocol 2: Sandmeyer Reaction - Synthesis of a 5-Bromo-1-methyl-1H-pyrazole

This protocol demonstrates the conversion of the diazonium salt into a bromopyrazole.

Materials:

  • Pyrazole-diazonium chloride solution (from Protocol 1)

  • Copper(I) Bromide (CuBr) (1.2 eq)

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in a small amount of concentrated HBr and cool it to 0–5 °C in an ice bath.

  • Sandmeyer Coupling: Slowly and carefully add the cold pyrazole-diazonium chloride solution (from Protocol 1) to the stirred CuBr solution.

    • Expert Insight: A vigorous evolution of nitrogen gas will be observed. The addition must be slow enough to control the effervescence. The color of the reaction mixture will likely change.

  • Warming: Once the addition is complete and the gas evolution has subsided, allow the reaction mixture to slowly warm to room temperature. Stir for 1-2 hours to ensure the reaction is complete.

  • Workup & Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure bromopyrazole.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Final Product 1. Incomplete diazotization. 2. Diazonium salt decomposed before coupling. 3. Inefficient Sandmeyer reaction.1. Ensure a slight excess (1.05 eq) of NaNO₂ was used. 2. Strictly maintain temperature at 0-5 °C during diazotization and use the solution immediately. 3. Ensure the Cu(I) salt is of good quality and use a slight excess.
Formation of Dark, Tarry Byproducts 1. Reaction temperature was too high. 2. Azo-coupling side reaction.1. Improve cooling with an ice/salt bath and control the addition rate of NaNO₂. 2. This can happen if unreacted aminopyrazole couples with the diazonium salt. Ensure complete diazotization before proceeding.
Starch-Iodide Test Remains Negative During Nitrite Addition 1. Insufficient acid. 2. NaNO₂ solution has decomposed.1. Ensure at least 2-3 equivalents of strong acid are present. 2. Use freshly prepared NaNO₂ solution.
Violent Gas Evolution 1. Addition of diazonium salt to the copper catalyst was too fast. 2. Reaction was allowed to warm up prematurely.1. Add the diazonium solution slowly, allowing the N₂ evolution to be controlled. 2. Keep the Sandmeyer reaction cool during the initial addition phase.

References

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Application

Application Notes &amp; Protocols: The Pivotal Role of 5-Aminopyrazoles in the Synthesis of Pyrazolo[5,1-d]tetrazines

Introduction: The Pyrazolo-Fused Heterocycle in Modern Chemistry The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and drug development. Among these, the pyrazolo[5,1-d]tetrazine scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo-Fused Heterocycle in Modern Chemistry

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and drug development. Among these, the pyrazolo[5,1-d]tetrazine scaffold has garnered significant attention due to its presence in molecules with diverse biological activities, including potential applications in anticancer drug discovery.[1][2][3] The unique spatial arrangement of nitrogen atoms in this fused ring system offers a valuable template for designing molecules that can interact with various biological targets.

The key to unlocking this valuable scaffold lies in the strategic use of highly functionalized precursors. The 5-aminopyrazole moiety, a five-membered heterocycle with an exocyclic amino group, stands out as a uniquely versatile and indispensable synthon for constructing the pyrazolo[5,1-d]tetrazine core.[4] Its inherent electronic properties and the strategic placement of its nitrogen atoms provide the necessary reactivity for the elegant and efficient formation of the fused tetrazine ring. This guide provides an in-depth exploration of the primary synthetic route, a detailed experimental protocol, and the underlying chemical principles that make 5-aminopyrazoles the precursors of choice.

The Core Synthetic Strategy: A One-Pot Diazotization and Cycloaddition Cascade

The most robust and widely adopted method for synthesizing pyrazolo[5,1-d][5][6][7][8]tetrazine-4(3H)-ones from 5-aminopyrazoles is a one-pot reaction cascade involving diazotization followed by an intramolecular cycloaddition.[5][6][9][10] This process is highly efficient as it avoids the isolation of the intermediate diazonium salt, which is often unstable.

Mechanistic Rationale

The reaction proceeds in two distinct, yet interconnected, stages within a single reaction vessel:

  • Diazotization: The process is initiated by treating the 5-aminopyrazole with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). This reaction occurs at low temperatures (0–5 °C) to convert the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). The low temperature is critical because diazonium salts are thermally labile and can decompose, leading to unwanted side products and significantly lower yields.

  • Cycloaddition: The in situ generated pyrazole-5-diazonium salt is a potent electrophile. In the presence of an isocyanate (R-N=C=O), it undergoes a cycloaddition reaction. The N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic diazonium group, which leads to the formation of the fused tetrazine ring. This intramolecular cyclization is the key ring-forming step, yielding the stable pyrazolo[5,1-d][5][6][7][8]tetrazine-4(3H)-one scaffold.[9][10]

The elegance of this one-pot strategy lies in its efficiency and the direct transformation of readily available 5-aminopyrazoles into a more complex, fused heterocyclic system.[5][6]

Visualization of the Synthetic Pathway

The logical flow of this synthetic transformation can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Product A 5-Aminopyrazole Derivative C Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->C Forms diazonium salt B Isocyanate (R-N=C=O) D Step 2: Cycloaddition B->D Trapping agent C->D Intermediate reacts in situ E Pyrazolo[5,1-d]tetrazine-4(3H)-one D->E

Figure 1: High-level workflow for the one-pot synthesis.

A more detailed mechanistic representation highlights the key intermediates and transformations:

G A 5-Aminopyrazole B Pyrazole-5-Diazonium Salt (Unstable Intermediate) A->B  NaNO₂ / HCl  (0-5 °C) C Pyrazolo[5,1-d]tetrazine-4(3H)-one (Final Product) B->C Intramolecular Cycloaddition R_NCO Isocyanate (R-N=C=O) R_NCO->C Incorporation of 'R' group

Figure 2: Core mechanistic pathway from precursor to product.

Application Protocol: One-Pot Synthesis of Pyrazolo[5,1-d][5][6][7][8]tetrazine-4(3H)-ones

This protocol is a representative example based on established literature procedures for the solution-phase synthesis of this scaffold.[9][10]

Materials and Equipment
  • Reagents:

    • Substituted 5-aminopyrazole (1.0 equiv)

    • Hydrochloric acid (HCl), 4 M aqueous solution

    • Sodium nitrite (NaNO₂), 2 M aqueous solution (prepare fresh)

    • Substituted isocyanate (1.1 equiv)

    • Deionized water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Buchner funnel and filter paper for vacuum filtration

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the 5-aminopyrazole derivative (1.0 equiv) in 4 M HCl.

    • Scientist's Note: The acid serves both as a solvent and a reactant, protonating the amino group and creating the acidic environment necessary for the formation of nitrous acid from NaNO₂.

  • Diazotization: Cool the flask in an ice-water bath to 0–5 °C with vigorous stirring. Once the temperature is stable, add a 2 M aqueous solution of sodium nitrite (1.05 equiv) dropwise via a dropping funnel over 15–20 minutes.

    • Self-Validation Check: Maintain the internal temperature strictly below 5 °C. A slight color change may be observed. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Reaction Incubation: Stir the resulting mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.

  • Cycloaddition: To the cold suspension of the diazonium salt, add the corresponding isocyanate (1.1 equiv) either neat or as a solution in a suitable solvent (e.g., THF, if solubility is an issue).

  • Final Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2–4 hours or until reaction completion is confirmed by TLC analysis.

    • Scientist's Note: As the reaction proceeds, a precipitate of the final product often forms.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove any unreacted isocyanate.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolo[5,1-d]tetrazine-4(3H)-one.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Scope and Versatility of the Synthesis

The true power of using 5-aminopyrazoles as precursors is the ability to generate a diverse library of pyrazolo[5,1-d]tetrazines by simply varying the substituents on both the pyrazole ring and the isocyanate. This modularity is highly attractive in drug discovery for structure-activity relationship (SAR) studies.

Entry5-Aminopyrazole Substituent (at C3)Isocyanate 'R' GroupProduct Yield (%)
1MethylPhenylGood
2PhenylEthylGood
3-COOEt4-ChlorophenylModerate to Good
4MethylCyclohexylGood

Table 1: Representative examples of pyrazolo[5,1-d]tetrazine-4(3H)-ones synthesized via the one-pot method. Yields are generally reported as good, demonstrating the robustness of the protocol. Data compiled from representative syntheses.[5][6]

Conclusion

5-Aminopyrazoles are not merely starting materials; they are foundational building blocks that enable a direct and efficient entry into the medicinally relevant pyrazolo[5,1-d]tetrazine scaffold. The one-pot diazotization-cycloaddition cascade is a testament to elegant synthetic design, offering high efficiency, operational simplicity, and broad substrate scope. Understanding the mechanistic principles behind this transformation—particularly the critical role of temperature control and the in-situ generation of the reactive diazonium intermediate—is paramount for researchers and scientists aiming to leverage this powerful synthetic tool in the development of novel therapeutics and chemical probes.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethoxy-1H-pyrazol-3-amine Synthesis

Welcome to the technical support center for the synthesis of 5-ethoxy-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-ethoxy-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of this important chemical intermediate.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 5-ethoxy-1H-pyrazol-3-amine, offering explanations for the underlying causes and providing actionable solutions.

Q1: Why is my yield of 5-ethoxy-1H-pyrazol-3-amine consistently low?

Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Cyclization: The core of the synthesis is the cyclization reaction between a hydrazine source and a 1,3-dicarbonyl equivalent.[1][2] Inadequate reaction time, suboptimal temperature, or incorrect stoichiometry can lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] Ensure precise stoichiometric ratios of your starting materials. A slight excess of hydrazine hydrate can sometimes drive the reaction to completion, but a large excess can complicate purification.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. For instance, using substituted hydrazines can lead to the formation of regioisomers, which are often difficult to separate.[2][3]

    • Solution: Maintain strict control over reaction conditions, particularly temperature. Uncontrolled temperature increases, especially during large-scale reactions, can promote side reactions.[4] Slow, controlled addition of hydrazine can help manage exothermic reactions and minimize byproduct formation.[4]

  • Product Degradation: The aminopyrazole ring can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures for extended periods.

    • Solution: Optimize the work-up procedure to avoid prolonged exposure to strong acids or bases. If purification requires chromatography, consider using a neutral mobile phase or deactivating the silica gel to prevent on-column degradation.

Q2: What are the common impurities I should look for, and how can I remove them?

Identifying and removing impurities is crucial for obtaining high-purity 5-ethoxy-1H-pyrazol-3-amine. Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[3]

  • Unreacted Starting Materials: Residual starting materials are a common impurity.

    • Removal: Most unreacted starting materials can be removed through recrystallization or column chromatography.[3][5][6]

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a significant challenge.[3][4] These isomers often have very similar physical properties, making them difficult to separate.

    • Removal: High-performance column chromatography is often the most effective method for separating regioisomers.[3] Careful selection of the stationary and mobile phases is critical. In some cases, derivatization of the mixture to accentuate the physical differences between the isomers, followed by separation and deprotection, may be a viable strategy.

  • Oxidation Byproducts: Aminopyrazoles can be susceptible to oxidation, leading to colored impurities.[7]

    • Removal: Recrystallization is often effective at removing colored impurities.[8] Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidation byproducts.

Q3: My reaction mixture turns a dark color. Is this normal, and how can I prevent it?

The development of a dark color, often yellow or red, during pyrazole synthesis can be indicative of impurity formation, particularly from the hydrazine starting material.[9]

  • Cause: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to colored byproducts.

    • Prevention:

      • Use High-Purity Reagents: Ensure the hydrazine source is of high purity and has been stored correctly.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidation.

      • Controlled Temperature: Avoid excessive heat, as this can accelerate the degradation of hydrazine.[4]

Q4: How do I choose the best purification method for my product?

The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Recrystallization: This is a cost-effective and scalable method for purifying solid compounds to a high degree of purity.[3][10] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[8]

  • Column Chromatography: This technique is highly effective for separating complex mixtures and isolating the desired product from byproducts with similar polarities, such as regioisomers.[3][11]

  • Acid-Base Extraction: Since 5-ethoxy-1H-pyrazol-3-amine is a basic compound, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, the organic layer containing impurities is discarded, and then the aqueous layer is basified to precipitate the purified product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 5-ethoxy-1H-pyrazol-3-amine.

Q1: What is the most common synthetic route to 5-ethoxy-1H-pyrazol-3-amine?

The most prevalent method for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or a similar 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[2] For 5-ethoxy-1H-pyrazol-3-amine, a common starting material is an ethoxy-substituted β-ketonitrile. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[2]

Q2: What are the key reaction parameters to control for a successful synthesis?
  • Temperature: Temperature control is critical to manage the exothermicity of the reaction and prevent the formation of byproducts.[4]

  • Solvent: The choice of solvent can influence reaction rate, yield, and product precipitation.[4] Protic polar solvents like ethanol or methanol are commonly used.[12]

  • pH: The pH of the reaction mixture can affect the reactivity of the hydrazine and the stability of the product. Acidic or basic catalysts are sometimes employed to promote the reaction.[13]

  • Mixing: Efficient mixing is essential, especially on a larger scale, to ensure homogeneity and prevent localized "hot spots" that can lead to side reactions.[4]

Q3: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any impurities.[3]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[8]

Q4: Are there any specific safety precautions I should take when working with hydrazines?

Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Experimental Protocols & Visualizations

General Synthesis of 5-Ethoxy-1H-pyrazol-3-amine

This protocol provides a general procedure. Specific quantities and conditions may need to be optimized based on the specific starting materials and scale.

  • To a solution of the appropriate ethoxy-substituted β-ketonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for the time determined by TLC monitoring.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified by either recrystallization from an appropriate solvent or by column chromatography on silica gel.

Synthesis_Workflow start Start: Ethoxy-β-ketonitrile & Hydrazine Hydrate reaction Reaction: - Solvent (e.g., Ethanol) - Controlled Temperature (0°C to RT) start->reaction workup Work-up: - Solvent Removal reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: 5-Ethoxy-1H-pyrazol-3-amine purification->product

Caption: General workflow for the synthesis of 5-ethoxy-1H-pyrazol-3-amine.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product dark_color Dark Reaction Color start->dark_color incomplete_reaction Incomplete Reaction? (Check TLC) low_yield->incomplete_reaction side_reactions Side Reactions? (Analyze byproducts) low_yield->side_reactions degradation Product Degradation? (Check work-up) low_yield->degradation unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm regioisomers Regioisomers? impure_product->regioisomers oxidation Oxidation Byproducts? impure_product->oxidation hydrazine_quality Hydrazine Quality? dark_color->hydrazine_quality optimize_time_temp Optimize Reaction Time/Temp incomplete_reaction->optimize_time_temp control_conditions Control Temp/Addition Rate side_reactions->control_conditions mild_workup Use Milder Work-up degradation->mild_workup recrystallize_chromatography Recrystallize / Column Chromatography unreacted_sm->recrystallize_chromatography hplc_separation HPLC Separation regioisomers->hplc_separation inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere use_pure_hydrazine Use High-Purity Hydrazine hydrazine_quality->use_pure_hydrazine

Sources

Optimization

Technical Support Center: Halogenation of 3-Aryl-1H-pyrazol-5-amines

Welcome to the technical support center for the halogenation of 3-aryl-1H-pyrazol-5-amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogenation of 3-aryl-1H-pyrazol-5-amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome common challenges and achieve your synthetic goals.

Introduction: The Synthetic Challenge

3-Aryl-1H-pyrazol-5-amines are privileged scaffolds in medicinal chemistry and agrochemicals. The introduction of a halogen atom onto the pyrazole core is a critical step in the synthesis of many biologically active compounds, serving as a handle for further functionalization through cross-coupling reactions.[1][2][3][4] However, the halogenation of these molecules is not always straightforward. Researchers often face challenges with regioselectivity, side reactions, and harsh reaction conditions.[1] This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for electrophilic halogenation on the 3-aryl-1H-pyrazol-5-amine core, and why?

A1: The most common and electronically favored position for electrophilic halogenation is the C-4 position of the pyrazole ring.[1][2][3][4][5] The pyrazole ring is an electron-rich heterocycle, and the C-4 position is particularly activated towards electrophilic attack. This is because the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) is most effective when the electrophile attacks at this position, without disrupting the aromatic sextet as severely as an attack at C-3 or C-5 would.[5][6]

Q2: I am observing a mixture of products, including halogenation on the aryl ring. How can I improve regioselectivity for the pyrazole core?

A2: Halogenation of the electron-rich 3-aryl substituent is a common side reaction. To favor halogenation at the C-4 position of the pyrazole, consider the following:

  • Choice of Halogenating Agent: N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are generally preferred over harsher reagents like elemental bromine or chlorine.[1][2][3][4] NXS reagents are milder and often provide better regioselectivity for the pyrazole ring.[7][8][9][10]

  • Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Dimethyl sulfoxide (DMSO) has been shown to be an excellent solvent and even a catalyst for the C-4 halogenation of 3-aryl-1H-pyrazol-5-amines with NXS reagents, often leading to high yields and selectivity.[1][2][3]

  • Protecting Groups: If regioselectivity remains an issue, consider protecting the amine group or the N-1 position of the pyrazole. An N-arylsulfonyl group, for instance, can direct the halogenation to the C-4 position and can be removed later.[1] The use of protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been explored to control regioselectivity in pyrazole functionalization.[11]

Q3: My reaction is sluggish or not going to completion. What can I do to improve the reaction rate?

A3: If your halogenation reaction is slow, here are a few parameters to investigate:

  • Temperature: While many NXS-mediated halogenations can proceed at room temperature, gentle heating (e.g., to 50-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates.[7]

  • Catalyst: For certain halogenations, a catalytic amount of a Lewis acid or a protic acid can accelerate the reaction. However, this must be done cautiously as it can also decrease regioselectivity.

  • Reagent Purity: Ensure that your NXS reagent is pure. Impure or old NBS, for instance, can contain succinimide and bromine, which may lead to side reactions or lower reactivity.[9] Recrystallization of the NXS reagent may be necessary.[9]

Q4: Are there alternative methods to direct electrophilic halogenation for introducing a halogen at a specific position?

A4: Yes, several alternative strategies can be employed:

  • Sandmeyer Reaction: For the introduction of a halogen at the C-5 position, if you start with a 5-aminopyrazole, you can convert the amino group into a diazonium salt and then displace it with a halide using a copper(I) salt catalyst. This is a classic Sandmeyer reaction.[12][13][14] This method offers a regioselective route to 5-halopyrazoles.

  • Lithiation and Halogenation: For halogenation at the C-5 position, deprotonation with a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophilic halogen source (e.g., I₂) can be a highly regioselective method.[15]

  • Halogenodediazoniation: Similar to the Sandmeyer reaction, this involves the conversion of an aminopyrazole to a diazonium salt, which is then treated with a halogen source.[1]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter during the halogenation of 3-aryl-1H-pyrazol-5-amines.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Halogenated Product 1. Incomplete reaction.1a. Increase reaction time and/or temperature. 1b. Use a more reactive halogenating agent. 1c. Check the purity of your starting materials and reagents.
2. Decomposition of starting material or product.2a. Use milder reaction conditions (lower temperature, less reactive halogenating agent). 2b. Ensure the reaction is performed under an inert atmosphere if your substrate is air-sensitive.
3. Difficult purification leading to product loss.3a. Optimize your chromatographic separation method. 3b. Consider recrystallization as an alternative purification technique.[1]
Poor Regioselectivity (Mixture of Isomers) 1. Halogenation at multiple positions on the pyrazole ring.1a. Use a milder, more selective halogenating agent like NBS or NIS.[1][2][3] 1b. Optimize the solvent; DMSO is often a good choice for C-4 selectivity.[1][2][3] 1c. Introduce a protecting group on the N-1 position to sterically hinder other positions.[11]
2. Halogenation on the 3-aryl substituent.2a. Employ milder conditions to favor reaction at the more nucleophilic pyrazole C-4 position. 2b. If the aryl group is highly activated (e.g., contains strongly electron-donating groups), consider using a less reactive halogenating agent.
Formation of Dihalogenated Byproducts 1. Excess of halogenating agent.1a. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the halogenating agent.[1] 1b. Add the halogenating agent portion-wise to maintain a low concentration.
2. Highly activated substrate.2a. Perform the reaction at a lower temperature. 2b. Use a less reactive halogenating agent.
Formation of Oxidized Byproducts (e.g., Azo Dimers) 1. The halogenating agent is acting as an oxidant.1a. This is a known side reaction, especially with iodine in the presence of an oxidant like TBHP.[16] 1b. If azo dimer formation is significant, consider alternative halogenation methods that do not involve strong oxidants.

Experimental Protocols

Protocol 1: Regioselective C-4 Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[1][2][3]

Step-by-Step Methodology:

  • To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-aryl-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • NBS: A mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.[8][9][10]

  • DMSO: Acts as both a solvent and a catalyst, promoting the desired C-4 halogenation.[1][2][3]

  • Room Temperature: Mild conditions are often sufficient, preserving sensitive functional groups.[1]

  • Nitrogen Atmosphere: While not always strictly necessary, it prevents potential side reactions with atmospheric moisture and oxygen.

Protocol 2: Regioselective C-5 Iodination via Lithiation

This protocol provides a method for regioselective iodination at the C-5 position, which is not readily accessible through direct electrophilic substitution.[15]

Step-by-Step Methodology:

  • Dissolve the N-protected 3-aryl-1H-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve iodine (I₂, 1.2 mmol) in dry THF (5 mL).

  • Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • N-Protection: Protection of the pyrazole N-H is crucial to prevent deprotonation at this site by the strong base.

  • n-BuLi: A strong organolithium base capable of deprotonating the C-5 position of the pyrazole ring.[15]

  • -78 °C: Low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions.

  • Iodine: A common electrophilic source for introducing an iodine atom.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Electrophilic Halogenation at C-4

This diagram illustrates the generally accepted mechanism for electrophilic aromatic substitution on the pyrazole ring at the C-4 position.[17][18][19]

Caption: Mechanism of C-4 electrophilic halogenation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to address issues with regioselectivity.

Troubleshooting_Regioselectivity Start Problem: Poor Regioselectivity CheckReagent Is the halogenating agent mild? (e.g., NXS vs. X₂) Start->CheckReagent CheckReagent->Start No, switch to NXS ChangeSolvent Optimize the solvent. Try DMSO for C-4 selectivity. CheckReagent->ChangeSolvent Yes AdjustTemp Lower the reaction temperature. ChangeSolvent->AdjustTemp ProtectingGroup Consider N-protection strategy. AdjustTemp->ProtectingGroup AlternativeRoute Explore alternative synthetic routes. (e.g., Sandmeyer, Lithiation) ProtectingGroup->AlternativeRoute

Sources

Troubleshooting

Regioselectivity issues in the functionalization of pyrazole rings

Technical Support Center: Regioselectivity in Pyrazole Functionalization For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is controlling regioselectivity in the N-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselectivity in Pyrazole Functionalization

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?

The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[1][2] The final isomeric ratio is a result of a delicate interplay between steric hindrance, electronic effects, and reaction conditions.[1]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation?

The regiochemical outcome of pyrazole N-alkylation is governed by a combination of factors:

  • Steric Effects : This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] Therefore, the relative size of the substituents at the C3 and C5 positions of the pyrazole ring is a critical determinant.

  • Electronic Effects : The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[1] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions : The choice of base, solvent, and counter-ion can significantly influence the regioselectivity.[1][2] For instance, the combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to reliably favor N1-alkylation for a range of 3-substituted pyrazoles.[3][4]

  • Nature of the Alkylating Agent : The structure of the electrophile itself plays a crucial role. For example, calculations have shown that while methylation with methyl bromide might favor N1 alkylation, using N-methyl chloroacetamide can completely reverse the selectivity to favor the N2 position due to stabilizing hydrogen-bonding interactions in the transition state.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation of a 3-Substituted Pyrazole

Symptom: You are attempting to alkylate a 3-substituted pyrazole and obtaining a difficult-to-separate mixture of N1 and N2 isomers, as confirmed by ¹H NMR or LC-MS analysis.

Underlying Causes & Solutions:

  • Cause: Competing electronic and steric effects without a strong directing influence.

  • Solution 1: Maximize Steric Hindrance. If your synthesis allows, choose a protecting group or substituent at the C3 position that is significantly bulkier than the hydrogen at the C5 position. This will sterically shield the N2 nitrogen and favor alkylation at the N1 position.

  • Solution 2: Optimize Base and Solvent System. The reaction conditions can dramatically alter the isomeric ratio. A systematic study has demonstrated that using potassium carbonate in DMSO is a reliable method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][4] Conversely, other conditions might favor the N2 isomer. It is advisable to screen a set of conditions to find the optimal system for your specific substrate.

  • Solution 3: Alter the Alkylating Agent. If possible, modifying the alkylating agent can influence the outcome. More sterically demanding alkylating agents will further enhance the preference for the less hindered N1 position.[1]

Experimental Protocol: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole [3][4]

  • To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Unwanted Halogenation at the C4 Position

Symptom: When attempting to halogenate a pyrazole at the C3 or C5 position using an electrophilic halogenating agent (e.g., NBS, NCS), you observe significant or exclusive halogenation at the C4 position.

Underlying Causes & Solutions:

  • Cause: The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[6][7][8] Unless the C4 position is already substituted, electrophilic attack will preferentially occur there.[9]

  • Solution 1: Block the C4 Position. If your synthetic route permits, start with a pyrazole that is already substituted at the C4 position. This will direct the halogenation to the C3 or C5 positions.

  • Solution 2: Use a Directed Metalation Strategy. A more versatile approach is to use a directed metalation reaction. This involves deprotonating the pyrazole ring at a specific position using a strong base, followed by quenching with a halogen source. The regioselectivity is controlled by the directing group and the base used. For instance, N-substituted pyrazoles can be selectively metalated at the C5 position.[10][11]

  • Solution 3: Utilize a Directing Group. Installing a directing group on the pyrazole ring can control the regioselectivity of C-H functionalization reactions, including halogenation. Various functional groups can act as internal ligands to direct a metal catalyst to a specific C-H bond.

Data Presentation: Regioselectivity of Pyrazole Halogenation

PositionElectronic CharacterSusceptibility to Electrophilic AttackCommon Reagents for Halogenation
C4 Most electron-rich[6]HighestNBS, NCS, Br₂, I₂
C3/C5 Less electron-richLower (requires C4 to be blocked or harsher conditions)[9]NBS, NCS (with C4 blocked)
Issue 3: Difficulty in Distinguishing Between N1 and N2 Alkylated Isomers

Symptom: You have synthesized a mixture of N-alkylated pyrazoles but are unable to definitively assign the structure of each isomer based on standard analytical data.

Underlying Causes & Solutions:

  • Cause: The ¹H and ¹³C NMR spectra of N1 and N2 regioisomers can be very similar, making unambiguous assignment challenging.

  • Solution 1: 2D NMR Spectroscopy. The most powerful tool for distinguishing these isomers is 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments.

    • HMBC: Look for long-range correlations (2-3 bonds) between the protons on the N-alkyl group and the carbon atoms of the pyrazole ring. For the N1 isomer, you would expect to see correlations from the N-CH₂ protons to both the C5 and C3 carbons. For the N2 isomer, correlations would be observed to the C3 carbon.

    • NOE: This technique detects through-space interactions between protons that are close to each other.[12] For an N1-alkylated pyrazole, irradiation of the N-CH₂ protons should show an NOE enhancement to the proton at the C5 position. For the N2-alkylated isomer, an NOE would be expected to the proton at the C3 position.

  • Solution 2: X-ray Crystallography. If you can obtain a single crystal of one or both of your isomers, X-ray crystallography provides an unambiguous structural determination.[4]

Visualization: Logic for Distinguishing N1 vs. N2 Isomers

G cluster_0 Isomer Identification Workflow start Obtain Isomeric Mixture nmr Acquire 1D/2D NMR Data (¹H, ¹³C, HMBC, NOE) start->nmr analysis Analyze Key Correlations nmr->analysis n1_isomer N1 Isomer Assigned analysis->n1_isomer NOE to C5-H HMBC to C3 & C5 n2_isomer N2 Isomer Assigned analysis->n2_isomer NOE to C3-H HMBC to C3 ambiguous Ambiguous Result analysis->ambiguous Overlapping signals No clear NOE xray Perform X-ray Crystallography ambiguous->xray final_structure Unambiguous Structure xray->final_structure

Caption: Decision workflow for isomer structure elucidation.

References

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available from: [Link]

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  • Yaroshenko, V. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available from: [Link]

  • Knochel, P., et al. (2011). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. PubMed. Available from: [Link]

  • Li, X., et al. (2017). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available from: [Link]

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  • Kumar, V., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. Available from: [Link]

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  • Sharma, P., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available from: [Link]

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  • Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic Letters. Available from: [Link]

  • No valid source provided
  • Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

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  • Goud, B. K., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. Available from: [Link]

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  • Elguero, J., et al. (2004). Preparation and Chemistry of 3/5-Halogenopyrazoles. ChemInform. Available from: [Link]

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  • Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]

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  • Organic Chemistry Data. (n.d.). The Nuclear Overhauser Effect. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Amino-1H-pyrazole-4-carbonitriles

Welcome to the technical support guide for the synthesis of 3-amino-1H-pyrazole-4-carbonitriles. This document is designed for researchers, chemists, and drug development professionals who are actively working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-1H-pyrazole-4-carbonitriles. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Recognizing that synthetic chemistry is as much an art as it is a science, this guide moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your yields, improve purity, and overcome common synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable steps for mitigation.

Q1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows multiple unidentified spots. What is the likely cause?

A1: A low yield accompanied by a complex product mixture frequently points to the undesired self-reaction of your starting materials, particularly malononitrile. Under basic conditions, malononitrile is prone to dimerization, forming 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[1][2] This dimer is a highly reactive intermediate that can participate in subsequent, unintended cyclization and condensation reactions, leading to a variety of pyridine-based and other heterocyclic impurities instead of your target pyrazole.[1][3][4]

Causality & Mechanism: The dimerization is a base-catalyzed Thorpe-type reaction where one molecule of malononitrile acts as a nucleophile, attacking the nitrile carbon of a second molecule. This process competes directly with the desired reaction of malononitrile with your other starting materials (e.g., hydrazine or an activated alkene).

Troubleshooting Workflow:

  • Control the Base: The choice and concentration of the base are critical. Strong bases or high concentrations can accelerate the dimerization. Consider using a weaker organic base like triethylamine or piperidine, or carefully controlling the stoichiometry of a stronger base like sodium ethoxide.

  • Order of Addition: Do not pre-mix malononitrile with a base for an extended period before adding the other reactants. A better strategy is to add the base slowly to the mixture of all reactants or to add malononitrile to a mixture of the other reactants and the base.

  • Temperature Management: Malononitrile dimerization is often more pronounced at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress this side reaction.

  • Starting Material Purity: Ensure the malononitrile used is of high purity. Old or improperly stored malononitrile may already contain dimer impurities, which can catalyze further side reactions.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway A Malononitrile + Hydrazine B Intermediate Adduct A->B C Cyclization B->C D 3-Amino-1H-pyrazole-4-carbonitrile (Target Product) C->D E Malononitrile + Malononitrile (Base-Catalyzed) F Malononitrile Dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) E->F G Further Reactions F->G H Pyridine Byproducts & Other Impurities G->H Malononitrile Malononitrile Malononitrile->A Malononitrile->E Base Base (Catalyst) Base->E

Caption: Desired pyrazole synthesis vs. malononitrile dimerization side reaction.

Q2: I've isolated a major byproduct with a mass corresponding to the loss of ammonia or water from my expected product, and it appears to be a fused bicyclic system. What reaction is occurring?

A2: This observation is a classic indicator of an intramolecular Thorpe-Ziegler reaction .[5][6] This reaction is a base-catalyzed intramolecular cyclization between two nitrile groups within the same molecule.[7] In the context of 3-amino-1H-pyrazole-4-carbonitrile synthesis, a precursor or an intermediate with an additional nitrile-containing side chain can undergo this cyclization.

A common scenario involves the reaction of malononitrile dimer with hydrazine, which forms 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[8] The cyanomethyl group and the adjacent cyano group at the 4-position are perfectly positioned to undergo a Thorpe-Ziegler cyclization under basic conditions to form a fused pyrazolo[3,4-b]pyridine system.

Causality & Mechanism: A base abstracts an acidic proton from the carbon between the two nitrile groups, creating a carbanion. This carbanion then attacks the carbon of the other nitrile group, leading to a six-membered ring intermediate which, after tautomerization, yields a stable, fused aromatic system.

Mitigation Strategies:

  • Avoid Susceptible Precursors: If your synthetic route involves intermediates with 1,3-dinitrile functionalities (like the product from malononitrile dimer), be aware of this potential side reaction.

  • Control Reaction Conditions: The Thorpe-Ziegler reaction is base-catalyzed. Subsequent reaction steps on a molecule containing this motif should be performed under neutral or acidic conditions if possible. If a base is required, use the mildest base necessary at the lowest possible temperature to disfavor the cyclization.

  • Protecting Group Strategy: If the side chain containing the second nitrile is essential, consider synthesizing it from a protected precursor (e.g., an ester that is later converted to a nitrile) to prevent premature cyclization.

Thorpe_Ziegler Start 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile Base Base (e.g., NaH, NaOEt) Start->Base Deprotonation Intermediate Intramolecular Carbanion Attack Start->Intermediate Base->Intermediate Catalyzes Product Fused Pyrazolo[3,4-b]pyridine (Side Product) Intermediate->Product Cyclization & Tautomerization

Caption: The Thorpe-Ziegler cyclization leading to a fused-ring side product.

Q3: My NMR analysis indicates the presence of two distinct but very similar products. I suspect I'm forming regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical reagents. In the synthesis of 3-amino-1H-pyrazoles, this typically arises from the reaction of an unsymmetrical hydrazine (e.g., phenylhydrazine) with an unsymmetrical β-enaminonitrile or β-ketonitrile. The hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the cyclization, leading to two different pyrazole products.

For instance, the reaction of hydrazine with (ethoxymethylene)malononitrile can theoretically yield both 3-amino-1H-pyrazole-4-carbonitrile and 5-amino-1H-pyrazole-4-carbonitrile, though the former is generally favored.[9] The regiochemical outcome is highly dependent on the reaction conditions and the electronic and steric nature of the substituents.[10]

Factors Influencing Regioselectivity:

  • Solvent: The polarity and protic nature of the solvent can influence which nitrogen of the hydrazine is more nucleophilic and can stabilize different transition states. Ethanol is commonly used, but exploring solvents like dioxane, acetic acid, or DMF can alter the isomeric ratio.

  • pH/Catalyst: The reaction is often catalyzed by acid or base. The pH can dictate which tautomeric form of the intermediate is present before the rate-determining cyclization step, thereby directing the regiochemical outcome.

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less-favored isomer, leading to a mixture. Running the reaction at the lowest feasible temperature often improves selectivity.

  • Substituents: Electron-withdrawing or -donating groups on the hydrazine or the three-carbon precursor will significantly influence the sites of nucleophilic attack and cyclization.

Troubleshooting Steps:

  • Systematic Screening: Perform a systematic screen of solvents, temperatures, and catalysts (or pH conditions) to identify the optimal conditions for forming the desired regioisomer.

  • Literature Precedent: Thoroughly review the literature for your specific combination of substrates. Often, specific conditions have been reported to favor one isomer over the other.[10][11]

  • Characterization: Use advanced NMR techniques (like NOESY or HMBC) to definitively identify the structure of the major and minor isomers. This is crucial for rationally optimizing the reaction.

ParameterEffect on RegioselectivityRecommendation
Solvent Can stabilize different transition states. Acetic acid can favor specific isomers.[10]Screen polar protic (EtOH), polar aprotic (DMF, Dioxane), and acidic (AcOH) solvents.
Temperature Lower temperatures generally increase selectivity.Start at room temperature or below and slowly increase if the reaction rate is too low.
Catalyst/pH Controls the protonation state of intermediates, directing the cyclization pathway.Compare results with no catalyst, a weak base (e.g., Et3N), and an acid catalyst (e.g., AcOH).
Frequently Asked Questions (FAQs)

FAQ 1: In a three-component synthesis using an aldehyde, malononitrile, and hydrazine, what is the most common side reaction? The most prevalent side reaction is the formation of an azine from the reaction of two molecules of the aldehyde with one molecule of hydrazine.[12] This competes with the initial Knoevenagel condensation between the aldehyde and malononitrile. To minimize this, control the stoichiometry carefully, often by using a slight excess of hydrazine, and consider the order of addition. Pre-forming the arylidene malononitrile intermediate before adding hydrazine can often solve this issue.[13]

FAQ 2: Can I use hydrazine hydrate, or is anhydrous hydrazine necessary? For most standard syntheses of 3-aminopyrazoles, hydrazine hydrate is sufficient and is often preferred due to its lower volatility and easier handling compared to anhydrous hydrazine.[8] The water present does not typically interfere with the primary cyclization reaction. However, in specific cases where a side reaction is sensitive to water (e.g., hydrolysis of a sensitive functional group), anhydrous hydrazine in an inert solvent might be required.

FAQ 3: How critical is the purity of the starting malononitrile? Extremely critical. As discussed in Q1, malononitrile can dimerize upon storage, especially if exposed to basic impurities, moisture, or light.[1] Using aged or impure malononitrile introduces the dimer as a reactive impurity, which is a primary source of complex side products. It is highly recommended to use freshly purchased, high-purity malononitrile or to purify older batches by distillation or recrystallization before use.

FAQ 4: My reaction seems to stall before completion. What could be the issue? If side reactions are not the culprit, stalling can be due to the precipitation of an intermediate salt, which effectively removes it from the reaction solution. This can happen if the base used forms an insoluble salt with one of the acidic methylene compounds. Changing the solvent to one that better solubilizes all species or using a different base (e.g., an organic base instead of an inorganic one) can resolve this issue.

References
  • Al-Qalaf, F., Al-Mulla, A., George, B., Ali, H., & El-Dusouqui, O. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Ivonin, M. A., Bychok, O. Y., Safarova, N. V., & Sorokin, V. V. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2444–2447.
  • Dyachenko, V. D., & Sharanin, Y. A. (2011). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds, 47(5), 571-583.
  • Ghahremanzadeh, R., Dastkhoon, M., & Faryadras, F. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 46(39), 18975-18985. [Link]

  • Metwally, A. M., El-Sayed, R., & El-Azzouny, A. A. (2020). New Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. ChemProc, 3(1), 23. [Link]

  • Alanzy, A. L., Bakhotm, D. A., & Abdel-Rahman, R. M. (n.d.). Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. ResearchGate. Retrieved from [Link]

  • Dyachenko, V. D., & Sharanin, Y. A. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Abdel-Galil, F. M., Riad, B. Y., & Elnagdi, M. H. (1982). On the Reaction of Malononitrile with Acetylacetone.
  • Al-Omran, F., & El-Khair, A. A. (n.d.). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate. Retrieved from [Link]

  • Dyachenko, V. D. (n.d.). Conditions, yields and products of the reaction of malononitrile dimer 1 with isothiocyanates. ResearchGate. Retrieved from [Link]

  • Zvilichovsky, G., & David, M. (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 11-16. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Kiyani, H., & Ghasemzadeh, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755823. [Link]

  • ResearchGate. (2018). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.
  • Siddiqui, Z. N., & Khan, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 216-243. [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). Semantic Scholar.
  • Request PDF. (n.d.). Thorpe–Ziegler reaction.
  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 785-794. [Link]

  • BenchChem. (n.d.).
  • Request PDF. (n.d.). Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones.
  • Metwally, A. M., El-Sayed, R., & El-Azzouny, A. A. (2020). New Reactions of 5-Amino-3-(cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Semantic Scholar.
  • Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Retrieved from [Link]

  • Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492-504. [Link]

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Troubleshooting

Technical Support Center: Aminopyrazole Synthesis via Desulfinylation

Welcome to the technical support center for aminopyrazole synthesis, with a specialized focus on the pivotal desulfinylation step. This guide is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis, with a specialized focus on the pivotal desulfinylation step. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing sulfinyl-substituted pyrazoles as intermediates. Here, we delve into the mechanistic intricacies of the desulfinylation reaction, offering field-proven troubleshooting advice and practical protocols to ensure the successful synthesis of your target aminopyrazoles. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to navigate experimental challenges with confidence.

The Strategic Role of Desulfinylation in Aminopyrazole Synthesis

The synthesis of substituted aminopyrazoles is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] A versatile synthetic route involves the construction of a pyrazole core bearing a sulfinyl group, which can then be strategically removed in a subsequent desulfinylation step. This approach allows for the introduction of specific substitution patterns that might be otherwise difficult to achieve. The sulfinyl group acts as a regiochemical handle, and its eventual removal unveils the desired aminopyrazole scaffold.[3]

A key example of this strategy is the synthesis of 3- and 5-amino-1H-pyrazoles from a common intermediate, 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole. The final step of this synthesis is a desulfinylation reaction, which is the primary focus of this guide.

Mechanistic Insights into the Desulfinylation Reaction

Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. While the precise mechanism for the desulfinylation of aminopyrazoles can be substrate and condition-dependent, we can propose plausible pathways based on established principles of sulfoxide chemistry and the use of specific reagents like phenylsilane.[4][5]

Proposed Mechanism: Base-Catalyzed Desulfinylation with Phenylsilane

In many reported desulfinylation reactions of α-sulfinyl carbonyl compounds, a combination of phenylsilane (PhSiH₃) and a catalytic amount of a base, such as potassium hydroxide (KOH), is employed.[4][6] The following is a plausible mechanistic pathway for the desulfinylation of a 4-sulfinyl aminopyrazole intermediate.

  • Activation of Phenylsilane: The catalytic base deprotonates a molecule of phenylsilane, increasing its nucleophilicity and generating a more reactive silicate species.

  • Nucleophilic Attack on Sulfur: The activated silicate attacks the electrophilic sulfur atom of the sulfinyl group. This is the key desulfinylation step.

  • Formation of a Thiosiloxane-like Intermediate: This attack likely proceeds through a pentacoordinate silicon intermediate, leading to the formation of a transient species where the pyrazole moiety is bonded to a silicon-sulfur species.

  • Protonolysis/Hydrolysis: The reaction mixture is typically worked up with a protic source (e.g., mild acid or water), which cleaves the carbon-sulfur bond and the silicon-sulfur bond, releasing the desulfinylated aminopyrazole and generating siloxane byproducts.

Base-Catalyzed Desulfinylation with Phenylsilane cluster_activation Activation of Phenylsilane cluster_desulfinylation Desulfinylation Step cluster_workup Workup PhSiH3 PhSiH₃ Activated_Silane [PhSiH₂(OH)]⁻ K⁺ (or similar) PhSiH3->Activated_Silane Base activation KOH KOH (cat.) Aminopyrazole_Sulfoxide 4-Sulfinyl Aminopyrazole Intermediate Thiosiloxane-like Intermediate Aminopyrazole_Sulfoxide->Intermediate Nucleophilic attack by activated silane Final_Product Aminopyrazole Intermediate->Final_Product H₃O⁺ Workup Byproducts Siloxane byproducts + Sulfur species Intermediate->Byproducts H₃O⁺ Workup

Caption: Proposed mechanism for base-catalyzed desulfinylation.

Troubleshooting Guide

This section addresses common issues encountered during the desulfinylation step of aminopyrazole synthesis in a question-and-answer format.

Issue 1: Incomplete Desulfinylation or Low Conversion

  • Question: I am seeing a significant amount of my starting 4-sulfinyl aminopyrazole in the crude reaction mixture after the recommended reaction time. What could be the cause?

  • Answer: Incomplete conversion is a common issue and can stem from several factors:

    • Inactive Phenylsilane: Phenylsilane can degrade upon prolonged exposure to air and moisture.[7] Ensure you are using a fresh bottle or a properly stored reagent.

    • Insufficient Base: The base is catalytic but crucial for activating the phenylsilane. If the starting material or solvent contains acidic impurities, the catalyst may be neutralized. Try increasing the catalyst loading slightly (e.g., from 5 mol% to 10 mol%).

    • Low Reaction Temperature: While the reaction is often run at room temperature, some less reactive substrates may require gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Poor Mixing: If the base is a solid (like KOH), efficient stirring is essential to ensure its interaction with the phenylsilane in the organic solvent.

Issue 2: Formation of Unidentified Byproducts

  • Question: My TLC/LC-MS shows the formation of several new spots in addition to my desired product and starting material. What are these byproducts likely to be?

  • Answer: The formation of byproducts can complicate purification and reduce yields. Potential side reactions include:

    • Reduction of other functional groups: Phenylsilane is a reducing agent.[4] If your aminopyrazole has other reducible functional groups (e.g., esters, ketones), you might observe their reduction, although desulfinylation of an α-sulfinyl ester is reported to be regioselective.[4][6]

    • Reaction with the Pyrazole Ring: Under certain conditions, the pyrazole ring itself might undergo side reactions, although this is less common.

    • Phenylsilane-derived impurities: Polymeric siloxane byproducts are expected, but other silicon-containing species might be present.

    • Troubleshooting Steps:

      • Confirm the structure of the main byproduct: If possible, isolate and characterize the major byproduct to understand the side reaction.

      • Lower the reaction temperature: Side reactions often have higher activation energies than the desired reaction.

      • Re-evaluate your stoichiometry: Ensure you are not using a large excess of phenylsilane, which could promote over-reduction.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After the workup, I am having trouble isolating a pure sample of my aminopyrazole. The crude NMR is messy.

  • Answer: Purification challenges often arise from the byproducts of the desulfinylation reaction.

    • Siloxane Byproducts: The main byproducts are polymeric siloxanes, which can be difficult to remove completely. A common technique is to add a small amount of a fluoride source (like TBAF) during workup to cleave the siloxanes into more easily removable silanols. Alternatively, a carefully performed column chromatography with a suitable solvent system should separate your product.

    • Aqueous Solubility: Aminopyrazoles can have some solubility in water, especially if the workup involves acidic or basic washes that protonate or deprotonate the molecule. Ensure you thoroughly extract the aqueous layer with an appropriate organic solvent.[8]

    • Product Instability: Check if your product is sensitive to the acidic or basic conditions of the workup. You can test this by taking a small aliquot of the reaction mixture before workup and treating it with the planned acid/base to see if degradation occurs on a TLC plate.[8]

Frequently Asked Questions (FAQs)

Q1: Why is a desulfinylation strategy used in the first place?

A1: This strategy offers significant control over the regiochemistry of the final aminopyrazole. The sulfinyl group can be introduced at a specific position on the pyrazole ring, directing subsequent chemical transformations. Its removal in a later step provides access to aminopyrazole isomers that might be challenging to synthesize directly.

Q2: Are there alternative reagents to phenylsilane for this desulfinylation?

A2: While phenylsilane in the presence of a base is a reported method for this type of transformation, other reducing agents have been used for desulfonylation (a related process), such as samarium(II) iodide or tin hydrides.[9] However, for the specific removal of a sulfinyl group (desulfinylation), phenylsilane is a mild and effective choice.[4][5]

Q3: How critical is the choice of solvent for this reaction?

A3: The solvent can influence the reaction rate and solubility of the reagents. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[3] It is crucial to use anhydrous solvents to prevent the premature decomposition of phenylsilane and the deactivation of the base.

Q4: How can I effectively monitor the progress of the desulfinylation reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and convenient method.[10] You can visualize the spots using a UV lamp if your compounds are UV-active. Staining with potassium permanganate can also be effective as the sulfoxide will be oxidized and the product will likely show a different color. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.[11] NMR spectroscopy can also be used to monitor the disappearance of the starting material's signals and the appearance of the product's signals.[12]

Experimental Protocols

Protocol 1: Desulfinylation of 3(5)-Amino-4-(ethylsulfinyl)-1H-pyrazole

Materials:

  • 3(5)-Amino-4-(ethylsulfinyl)-1H-pyrazole

  • Phenylsilane (PhSiH₃)

  • Potassium hydroxide (KOH)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole (1.0 eq.).

  • Dissolve the starting material in anhydrous THF.

  • Add solid potassium hydroxide (0.05 - 0.10 eq.).

  • Add phenylsilane (1.5 - 2.0 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminopyrazole.

Protocol 2: Monitoring the Reaction by TLC
  • Prepare a TLC chamber with a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

  • Optionally, stain the plate with a potassium permanganate solution to visualize the spots.

Data Summary

ParameterRecommended Value/ConditionRationale
Reagent Stoichiometry
Phenylsilane1.5 - 2.0 equivalentsEnsures complete reaction.
KOH (catalyst)0.05 - 0.10 equivalentsCatalytic amount needed to activate phenylsilane.
Reaction Conditions
TemperatureRoom Temperature to 50 °CBalances reaction rate with minimizing side reactions.
SolventAnhydrous THFAprotic and dissolves reagents well.
AtmosphereInert (Argon or Nitrogen)Prevents degradation of phenylsilane.
Reaction Time12 - 24 hoursVaries with substrate; monitor for completion.

Visualization of the Synthetic Workflow

Aminopyrazole Synthesis Workflow Start β-Bromo-α-(ethylsulfanyl) cinnamonitrile Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Sulfoxide_Intermediate β-Bromo-α-(ethylsulfinyl) cinnamonitrile Oxidation->Sulfoxide_Intermediate Cyclization Cyclization with Hydrazine Sulfoxide_Intermediate->Cyclization Aminopyrazole_Sulfoxide 3(5)-Amino-4-(ethylsulfinyl) -1H-pyrazole Cyclization->Aminopyrazole_Sulfoxide Desulfinylation Desulfinylation (PhSiH₃, KOH) Aminopyrazole_Sulfoxide->Desulfinylation Final_Product Aminopyrazole Product Desulfinylation->Final_Product

Caption: Overall workflow for aminopyrazole synthesis via a desulfinylation strategy.

References

  • Juaristi, E., & Ordóñez, M. (2006). Recent developments in the enantioselective synthesis of β-amino acids. In Enantioselective synthesis of β-amino acids (pp. 1-35). Wiley-VCH.
  • Midura, W. H., Rzewnicka, A., & Krysiak, J. A. (2017). Phenylsilane as an effective desulfinylation reagent. Beilstein Journal of Organic Chemistry, 13, 1513–1517. [Link]

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Validation

A Senior Scientist's Guide to 5-ethoxy-1H-pyrazol-3-amine: A Comparative Analysis for Drug Discovery

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic tractab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic tractability have cemented its status as a "privileged scaffold," forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[3][4][5][6] The versatility of the pyrazole ring allows for extensive substitution, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[7][8]

This guide provides an in-depth comparative analysis of a specific, yet underexplored, derivative: 5-ethoxy-1H-pyrazol-3-amine . We will dissect its structural features and contrast them with well-established pyrazole-based drugs and scaffolds. By examining differences in physicochemical properties, synthetic accessibility, and potential biological activities through the lens of structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the foundational insights needed to strategically leverage this compound in future discovery programs.

Section 1: Profile of the Focus Scaffold: 5-ethoxy-1H-pyrazol-3-amine

At the heart of our analysis is 5-ethoxy-1H-pyrazol-3-amine. Its structure is deceptively simple, yet it contains a strategic combination of functional groups that impart distinct chemical characteristics relevant to drug design.

  • The Pyrazole Core: Provides a rigid, aromatic scaffold that correctly orients substituents for interaction with biological targets. The two nitrogen atoms can engage in hydrogen bonding, with the "pyrrole-like" N1 being a potential H-bond donor (or site for substitution) and the "pyridine-like" N2 acting as an H-bond acceptor.

  • The 3-Amino Group (-NH₂): This is a critical functional group, acting as a potent hydrogen bond donor. In many drug classes, particularly kinase inhibitors, an amino group at this position forms a key "hinge-binding" interaction within the ATP-binding pocket of the enzyme.[9] Its presence significantly influences the molecule's polarity and basicity.

  • The 5-Ethoxy Group (-OCH₂CH₃): This group modulates the molecule's lipophilicity. Compared to a simple methyl or hydrogen at this position, the ethoxy group increases the lipophilic character, which can enhance membrane permeability and oral bioavailability. It also acts as a hydrogen bond acceptor.

Caption: Chemical structure and key functional regions of 5-ethoxy-1H-pyrazol-3-amine.

Section 2: A Comparative Framework with Established Pyrazoles

To understand the potential of 5-ethoxy-1H-pyrazol-3-amine, we must benchmark it against compounds with known pharmacological profiles. Our chosen comparators represent distinct classes of pyrazole-based drugs, allowing for a multifaceted analysis.

Compound NameCore StructureKey SubstituentsPrimary Therapeutic Area
5-ethoxy-1H-pyrazol-3-amine 3-Amino-5-ethoxypyrazole3-NH₂: H-Bond Donor5-OC₂H₅: Lipophilic H-Bond AcceptorInvestigational
Celecoxib 1,5-Diarylpyrazole4-SO₂NH₂: H-Bonding, COX-2 Selectivity4-CH₃: Lipophilic Pocket FillingAnti-inflammatory (COX-2 Inhibitor)
Rimonabant 1,5-Diarylpyrazole3-CONH₂: H-BondingPiperidine: Lipophilic/Basic GroupAnti-Obesity (CB1 Antagonist)
3,5-Dimethylpyrazole 3,5-Dimethylpyrazole3,5-CH₃: Simple Alkyl GroupsBasic Scaffold / Precursor

Section 3: Multi-Parameter Comparative Analysis

Part A: Physicochemical Properties

The ultimate fate of a drug molecule in vivo is heavily influenced by its physicochemical properties. Parameters like lipophilicity (cLogP) and topological polar surface area (TPSA) are critical predictors of absorption, distribution, metabolism, and excretion (ADME).

CompoundMolecular FormulaMW ( g/mol )cLogP (Predicted)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
5-ethoxy-1H-pyrazol-3-amineC₅H₉N₃O127.140.563.923
CelecoxibC₁₇H₁₄F₃N₃O₂S381.373.585.925
RimonabantC₂₂H₂₁Cl₃N₄O463.795.855.123
3,5-DimethylpyrazoleC₅H₈N₂96.130.828.712

Data sourced or calculated from PubChem and other chemical informatics tools.[10]

Expert Insights: 5-ethoxy-1H-pyrazol-3-amine presents a balanced profile. Its low molecular weight and cLogP suggest it resides in a favorable region of chemical space for good solubility and potential oral bioavailability, adhering to general guidelines like Lipinski's Rule of Five. Its TPSA is moderate, suggesting a good balance between the polarity needed for target interaction and the lipophilicity required for membrane passage. In contrast, Celecoxib and Rimonabant are much larger and more lipophilic, a direct consequence of the bulky aryl groups required for their respective target affinities.

Part B: Synthetic Accessibility

The ease and efficiency of synthesis are paramount for any viable drug candidate. The most common and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Causality Behind Experimental Choices:

  • For 5-ethoxy-1H-pyrazol-3-amine: The logical precursors would be ethyl 3-amino-3-ethoxyacrylate (a β-enamino ester, a dicarbonyl equivalent) and hydrazine. The choice of solvent (often an alcohol like ethanol) and catalyst (a weak acid like acetic acid) is crucial to facilitate the initial condensation without causing unwanted side reactions. The subsequent cyclization and dehydration are typically driven by heat.

  • For Comparators: The synthesis of diarylpyrazoles like Celecoxib is more complex, often requiring the synthesis of a fluorinated 1,3-diketone precursor, which can add steps and cost to the overall process.[11] The simplicity of the precursors for our focus molecule makes it an attractive scaffold from a process chemistry perspective.

Part C: Biological Activity & Structure-Activity Relationships (SAR)

While direct, extensive biological data for 5-ethoxy-1H-pyrazol-3-amine is limited, we can infer its potential by analyzing its structure in the context of known pyrazole bioactivities.

1. Potential as a Kinase Inhibitor: The 3-aminopyrazole motif is a well-established pharmacophore for ATP-competitive kinase inhibitors. The amino group typically forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site. Recently, a 1H-pyrazol-3-amine derivative was identified as a potent and selective inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1), a key target in inflammatory diseases.[9]

  • Comparative Insight: Unlike Celecoxib's sulfonamide group, which targets a specific side pocket in COX-2, the 3-amino group of our focus molecule is primed for hinge-binding. The 5-ethoxy group would likely be oriented towards the solvent-exposed region or a shallow hydrophobic pocket, where its size and moderate lipophilicity could be optimized to enhance potency and selectivity.

2. Bioisosteric Replacement Potential: In drug design, bioisosteres are chemical groups that can be interchanged to improve properties without losing the desired biological activity.[12] The pyrazole ring itself is often used as a bioisostere for an amide bond, offering a more rigid and metabolically stable alternative.

  • Comparative Insight: In Rimonabant, a 3-carboxamide group is present.[13][14] One could envision a scenario where the 3-amino-5-ethoxypyrazole core could be elaborated to mimic the overall pharmacophore of other drug classes, replacing a labile amide with the stable pyrazole core while using the amino and ethoxy groups to establish similar intermolecular interactions. Studies on prolylcarboxypeptidase (PrCP) inhibitors have successfully demonstrated that pyrazoles are suitable bioisosteric replacements for amide functional groups.[12]

Sources

Comparative

The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals, the aminopyrazole core represents a remarkably versatile and fruitful scaffold. Its inherent drug-like properties and synthetic tractability have p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the aminopyrazole core represents a remarkably versatile and fruitful scaffold. Its inherent drug-like properties and synthetic tractability have propelled a multitude of aminopyrazole derivatives into preclinical and clinical development, with some achieving market approval. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, moving beyond a simple recitation of data to explain the causal links between structural modifications and biological outcomes. We will explore key examples across different target classes, supported by experimental data and protocols, to offer field-proven insights for your own discovery programs.

The Enduring Appeal of the Aminopyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it a "privileged" structure in medicinal chemistry.[1][2] The addition of an amino group further enhances its utility, providing a crucial hydrogen bond donor/acceptor motif that can anchor the molecule within a target's binding site.[1][2] The position of this amino group—at the 3, 4, or 5-position—dramatically influences the molecule's three-dimensional shape and electrostatic properties, allowing for tailored interactions with diverse protein targets.[1][2]

This guide will dissect the SAR of aminopyrazole derivatives by examining their interactions with three major classes of drug targets: protein kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes.

Aminopyrazole Derivatives as Kinase Inhibitors: A Deep Dive into SAR

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology and immunology. The aminopyrazole scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.[1][2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers.[1] The development of FGFR inhibitors has been a major focus, with several aminopyrazole-based compounds showing significant promise. A key challenge in FGFR inhibitor design is overcoming resistance mutations, particularly at the "gatekeeper" residue.[1]

Comparative Analysis of Aminopyrazole-Based FGFR Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Amide/Linker)FGFR2 (WT) IC50 (nM)FGFR2 (V564F) IC50 (nM)FGFR3 (WT) IC50 (nM)FGFR3 (V555M) IC50 (nM)Key SAR Insights
Compound 6 HAcrylamide<1<1<1<1The acrylamide warhead forms a covalent bond with a P-loop cysteine, conferring high potency against both wild-type and gatekeeper mutant kinases.[1]
Compound 19 HPiperidinyl-acrylamide2312The piperidine linker improves the in vitro DMPK profile while maintaining good potency.[1]
FN-1501 Not SpecifiedNot Specified2.33Not ReportedNot ReportedNot ReportedA potent 1H-pyrazole-3-carboxamide derivative.
CPL304110 (56q) Not SpecifiedPyrazole-benzimidazole0.50Not Reported3.05Not ReportedA highly potent and selective pan-FGFR inhibitor with a favorable pharmacokinetic profile currently in clinical trials.[3]

Causality Behind Experimental Choices: The inclusion of a covalent warhead (e.g., acrylamide) in compounds like Compound 6 and 19 is a deliberate strategy to achieve irreversible inhibition.[1] This can lead to a more durable pharmacological effect and can overcome resistance mechanisms that rely on decreased inhibitor binding affinity. The exploration of different linkers, such as the piperidine in Compound 19 , is a classic medicinal chemistry approach to optimize the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for in vivo efficacy.[1]

Experimental Workflow: FGFR Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of aminopyrazole derivatives against FGFR.

FGFR_Inhibition_Workflow Compound_Prep Compound Dilution Series Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Enzyme_Prep FGFR Enzyme and Substrate Preparation Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Kinase Activity (e.g., Luminescence) Reaction_Stop->Detection Data_Analysis IC50 Curve Fitting Detection->Data_Analysis

Workflow for an in vitro FGFR kinase inhibition assay.
c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs, particularly JNK3, are implicated in neurodegenerative diseases, making them attractive therapeutic targets.[4][5] Aminopyrazole derivatives have been developed as potent and selective JNK3 inhibitors.

Comparative Analysis of Aminopyrazole-Based JNK3 Inhibitors

Compound IDR1 (Pyrazole N1)R2 (Amide)JNK3 IC50 (nM)JNK1 IC50 (nM)p38α IC50 (nM)Selectivity (JNK1/JNK3)Key SAR Insights
SR-3576 HPhenylurea7>20,000>20,000>2800The planar nature of the pyrazole and N-linked phenyl structures contributes to high selectivity over p38α.[4][5]
26k H4-Hydroxyphenyl<1>500>10,000>500The pyrrolidine-containing substituent enhances both potency and isoform selectivity.[4]
26n H4-(Methylsulfonyl)phenyl1.5180>10,000120Good balance of potency, selectivity, and favorable DMPK properties.[4]

Rationale for SAR: The high selectivity of aminopyrazole-based JNK3 inhibitors over the closely related p38α kinase is a key finding.[4][5] X-ray crystallography studies have revealed that the planar aminopyrazole core fits snugly into the ATP-binding pocket of JNK3, while the bulkier active site of p38α cannot accommodate it as favorably.[4] This structural insight is a powerful tool for designing selectivity into future inhibitors. The exploration of various amide substituents, as seen in the comparison of 26k and 26n , demonstrates how fine-tuning interactions in the solvent-exposed region can significantly impact both potency and isoform selectivity.[4]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the inflammatory response, and JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms. Several aminopyrazole-based JAK inhibitors have been developed, with some progressing to clinical trials.

Comparative Analysis of Aminopyrazole-Based JAK Inhibitors

Compound IDTarget(s)Key Structural FeaturesIC50 (nM)Clinical Status/Key Findings
Gandotinib (LY2784544) JAK2Imidazopyridine with a 3-aminopyrazole scaffoldJAK2: 3Investigated in Phase 2 trials for myeloproliferative neoplasms.[6][7][8][9][10] Showed efficacy but also dose-limiting toxicities.[7]
Pirtobrutinib (Jaypirca) BTK (non-covalent)3-aminopyrazole derivativeBTK: <1FDA-approved for mantle cell lymphoma and chronic lymphocytic leukemia.[11][12][13][14][15] Generally well-tolerated with common adverse events including fatigue and diarrhea.[11][12][14]

Field-Proven Insights: The story of gandotinib highlights the challenges of clinical development. While potent and selective in preclinical studies, dose-limiting toxicities can derail a promising candidate.[7] In contrast, pirtobrutinib's success as a non-covalent BTK inhibitor demonstrates the value of exploring different binding modes to achieve a desirable safety and efficacy profile.[11][12][13][14][15]

Aminopyrazoles Targeting G-Protein Coupled Receptors (GPCRs)

While the majority of research on aminopyrazole derivatives has focused on kinases, there is emerging evidence of their activity at GPCRs, a large and diverse family of cell surface receptors.

Cannabinoid Receptor (CBR) Antagonists

The cannabinoid receptors, CB1 and CB2, are involved in a wide range of physiological processes. Pyrazole-based compounds, such as rimonabant, were among the first potent and selective CB1 receptor antagonists developed.[16]

SAR of Pyrazole-Based CB1 Antagonists

A study on a series of pyrazole derivatives as cannabinoid receptor antagonists revealed key structural requirements for potent and selective CB1 antagonistic activity:[17]

  • A para-substituted phenyl ring at the 5-position of the pyrazole.

  • A carboxamido group at the 3-position.

  • A 2,4-dichlorophenyl substituent at the 1-position.

The most potent compound in this series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[17]

Adenosine Receptor (AR) Antagonists

Adenosine receptors are involved in various physiological processes, and their modulation has therapeutic potential in a range of diseases. Pyrazolo[3,4-d]pyridazine derivatives have been identified as potent A1/A3 receptor antagonists.[18]

A key finding from this research was that the introduction of a 3-phenyl group, a 7-benzylamino group, and a 1-methyl group on the pyrazolopyridazine scaffold resulted in a compound with nanomolar affinity for both the human A1 and A3 receptors.[18]

Aminopyrazoles as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Aminopyrazole derivatives have shown promising activity against a range of bacteria.

For example, a series of 3-aminopyrazole derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The preliminary SAR suggested that electron-withdrawing substituents on the aryl rings were beneficial for antibacterial activity.[1] Molecular docking studies have suggested that these compounds may act by inhibiting enzymes involved in fatty acid synthesis, such as InhA.[1]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for two key assays used in the characterization of aminopyrazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR2, JNK3)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (aminopyrazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with an FGFR amplification)

  • Complete cell culture medium

  • Test compounds (aminopyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The aminopyrazole scaffold continues to be a cornerstone of modern drug discovery, yielding a diverse array of potent and selective modulators of various biological targets. The wealth of SAR data available for aminopyrazole-based kinase inhibitors provides a clear roadmap for the design of next-generation therapeutics with improved efficacy and safety profiles. While the exploration of aminopyrazoles as GPCR modulators and antibacterial agents is less mature, the initial findings are highly encouraging and represent exciting new avenues for research.

As our understanding of the structural and mechanistic basis of disease deepens, the strategic application of the aminopyrazole scaffold, guided by the principles of SAR and a commitment to rigorous experimental validation, will undoubtedly lead to the development of new and innovative medicines.

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Validation

The Cutting Edge of Antibacterial Discovery: A Comparative Guide to 5-Functionalized Pyrazoles

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutics. Among the myriad of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutics. Among the myriad of heterocyclic compounds, pyrazoles have emerged as a particularly promising class due to their significant and varied biological activities.[1][2][3][4] This guide provides a comprehensive comparison of the antibacterial activity of different 5-functionalized pyrazole derivatives, offering researchers, scientists, and drug development professionals a synthesis of current experimental data and field-proven insights into their therapeutic potential.

The Pyrazole Core: A Privileged Scaffold in Antibacterial Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[5][6] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3] The substitution at the 5-position of the pyrazole ring has been a focal point of research, as it significantly influences the compound's interaction with biological targets and, consequently, its antibacterial potency.

Comparative Antibacterial Activity of 5-Functionalized Pyrazoles

The antibacterial efficacy of pyrazole derivatives is profoundly dictated by the nature of the substituent at the 5-position. Extensive research has demonstrated that the introduction of various functional groups can enhance the antibacterial spectrum and potency. This section provides a comparative analysis of the in vitro antibacterial activity of several classes of 5-functionalized pyrazoles against common Gram-positive and Gram-negative bacteria. The data, summarized in the tables below, is primarily based on Minimum Inhibitory Concentration (MIC) values, a standard measure of a compound's antibacterial potency.

Hydrazone-Functionalized Pyrazoles

Pyrazole-derived hydrazones have shown remarkable antibacterial activity. For instance, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (a 5-functionalized pyrazole derivative) has displayed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in some cases lower than the standard drug chloramphenicol.[1]

Thiazole-Containing Pyrazoles

The incorporation of a thiazole moiety at the 5-position of the pyrazole ring has been a successful strategy in developing new antibacterial agents. These derivatives have shown good to moderate activity against a range of bacteria.[7] The combination of these two heterocyclic rings appears to be synergistic in enhancing antibacterial effects.

Coumarin-Substituted Pyrazoles

Coumarin-substituted pyrazoles have emerged as potent inhibitors of bacterial growth, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[8] For example, certain 3-coumarinyl substituted pyrazoles have demonstrated significant inhibitory effects on these challenging pathogens.[8]

Benzofuran-Linked Pyrazoles

The linkage of a benzofuran ring to the pyrazole core has also yielded compounds with notable antibacterial properties. 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide, for instance, has shown larger inhibition zones than amoxicillin against certain bacterial strains, indicating its potential as a powerful antibacterial agent.[9]

Tabulated Summary of Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 5-functionalized pyrazole derivatives against various bacterial strains, as reported in the literature. This allows for a direct comparison of their efficacy.

Table 1: Antibacterial Activity of 5-Hydrazone Functionalized Pyrazoles (µg/mL)

CompoundS. aureusB. subtilisE. coliK. pneumoniaeReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide62.562.5125125[1]
Chloramphenicol (Standard)----[1]

Table 2: Antibacterial Activity of 5-Coumarin Functionalized Pyrazoles (µg/mL)

CompoundMRSAA. baumanniiReference
3-Coumarinyl substituted pyrazole (Example)PotentPotent[8]

Table 3: Antibacterial Activity of 5-Benzofuran Functionalized Pyrazoles

CompoundBacterial Strain(s)ObservationReference
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideVariousLarger inhibition zones than Amoxicillin[9]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that govern the antibacterial potency of 5-functionalized pyrazoles.

Caption: Structure-Activity Relationship of 5-Functionalized Pyrazoles.

Experimental Protocols for Antibacterial Activity Screening

To ensure the reliability and reproducibility of the presented data, it is crucial to adhere to standardized experimental protocols. The following section details the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antibacterial drug discovery.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Workflow start Start prep_compounds Prepare serial dilutions of pyrazole compounds start->prep_compounds inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial suspension prep_compounds->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (wells with bacterial inoculum and broth, but no compound) to ensure bacterial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Conclusion and Future Directions

The exploration of 5-functionalized pyrazoles has unveiled a rich landscape of antibacterial candidates with diverse chemical structures and promising activities. The evidence strongly suggests that the pyrazole scaffold is a valuable starting point for the development of new antibacterial drugs. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. Further investigations into their mechanisms of action will also be crucial for rational drug design and for overcoming the ever-growing challenge of antibiotic resistance.

References

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Comparative

A Comparative Guide to the In Vitro Antiplatelet and Anticoagulant Activity of Substituted Pyrazoles

In the dynamic field of thrombosis research and drug development, the quest for novel antithrombotic agents with improved efficacy and safety profiles is perpetual. Substituted pyrazoles have emerged as a promising class...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of thrombosis research and drug development, the quest for novel antithrombotic agents with improved efficacy and safety profiles is perpetual. Substituted pyrazoles have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as both antiplatelet and anticoagulant agents. This guide provides an in-depth, objective comparison of the in vitro performance of substituted pyrazoles against established and alternative antithrombotic therapies. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols for the key assays utilized in this area of research.

The Therapeutic Imperative for Novel Antithrombotics

Thrombotic disorders, including myocardial infarction, stroke, and venous thromboembolism, remain a leading cause of morbidity and mortality worldwide. Current antithrombotic strategies, while effective, are often associated with a significant risk of bleeding complications. This delicate balance between preventing thrombosis and inducing hemorrhage underscores the critical need for new therapeutic agents with wider therapeutic windows. Pyrazole derivatives, with their diverse chemical space and amenability to structural modification, offer a fertile ground for the development of next-generation antithrombotics.[1][2][3][4]

Mechanistic Insights: How Substituted Pyrazoles Inhibit Thrombosis

The antithrombotic effects of substituted pyrazoles are not monolithic; different derivatives can target distinct components of the hemostatic system. The primary mechanisms of action observed in vitro involve the inhibition of key coagulation factors and the modulation of platelet activation and aggregation pathways.

Targeting the Coagulation Cascade

A significant number of substituted pyrazoles exert their anticoagulant effect by directly targeting serine proteases in the coagulation cascade. Notably, certain acylated 1H-pyrazol-5-amines and pyrazinyl-substituted aminoazoles have been identified as potent covalent inhibitors of thrombin (Factor IIa) .[5][6][7][8][9][10][11] These compounds employ a "serine-trapping" mechanism, where the acyl group is transferred to the catalytic Ser195 residue of thrombin, leading to its temporary inactivation.[5][7][8][10] This covalent modification effectively blocks thrombin's ability to convert fibrinogen to fibrin, a critical step in clot formation.

Another key target for some pyrazole derivatives is Factor Xa (FXa) .[1][12] Apixaban, a commercially successful anticoagulant, is a fused pyrazole compound that acts as a direct inhibitor of FXa.[1] By inhibiting FXa, these compounds effectively attenuate the amplification of the coagulation cascade, as FXa is the convergence point of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin.

The following diagram illustrates the points of intervention for substituted pyrazoles within the coagulation cascade.

Coagulation_Cascade_Inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Pyrazoles Intervention XII FXII XI FXI XII->XI IX FIX XI->IX VIII FVIII IX->VIII X FX VIII->X TF Tissue Factor VII FVII TF->VII VII->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Prothrombinase Complex (with FVa) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Pyrazole_FXa Pyrazole-based FXa Inhibitors (e.g., Apixaban) Pyrazole_FXa->Xa Pyrazole_Thrombin Acylated Pyrazole Thrombin Inhibitors Pyrazole_Thrombin->Thrombin

Figure 1. Inhibition points of substituted pyrazoles in the coagulation cascade.

Modulating Platelet Function

Beyond their anticoagulant properties, certain substituted pyrazoles exhibit potent antiplatelet activity.[13][14] The mechanisms here are more varied. Some pyrazole derivatives have been shown to inhibit platelet aggregation induced by various agonists such as collagen, arachidonic acid (AA), and adenosine diphosphate (ADP).[13][14] For instance, N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives have demonstrated significant inhibitory activity against collagen- and AA-induced aggregation, with some compounds being more potent than aspirin.[13]

The antiplatelet effects can also be linked to antioxidant properties, where the pyrazole compounds reduce reactive oxygen species (ROS) production in platelets, a key event in platelet activation and signaling.[15][16][17]

Comparative In Vitro Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro anticoagulant and antiplatelet activities of selected substituted pyrazoles in comparison to established therapeutic agents. It is crucial to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Anticoagulant Activity
Compound/DrugTargetAssayIC50 / ActivityReference
Substituted Pyrazoles
Pyrazinyl-substituted aminotriazole 13aThrombinThrombin Inhibition0.7 nM[5][6][9]
Pyrazinyl-substituted aminotriazole 13bThrombinThrombin Inhibition0.8 nM[5][6][9]
Acylated 1H-pyrazol-5-amine 24eThrombinThrombin Inhibition16 nM[7][8][10]
1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoleFactor XaFactor Xa Inhibition (Ki)61.16 µM[12]
Comparator Drugs
DabigatranThrombinThrombin Inhibition (Ki)4.5 nM[5]
DabigatranThrombinaPTT (doubling conc.)0.23 µM[5][7]
DabigatranThrombinPT (doubling conc.)0.83 µM[5][7]
RivaroxabanFactor XaAnti-Xa Inhibition (IC50)>1000 ng/mL[14]
ApixabanFactor XaAnti-Xa Inhibition (IC50)>1000 ng/mL[14]
Antiplatelet Activity
Compound/DrugAgonistAssayIC50Reference
Substituted Pyrazoles
Pyrazolopyridine derivative 3aCollagenPlatelet Aggregation61 µM[13]
Pyrazolopyridine derivative 3cCollagenPlatelet Aggregation68 µM[13]
1H-pyrazole-4-carboxamide 3bADPPlatelet Aggregation9.4 nM[14]
1H-pyrazole-4-carboxamide 3iAdrenalinePlatelet Aggregation5.8 nM[14]
1H-pyrazole-4-carboxamide 3ePAFPlatelet Aggregation0.45 nM[14]
Pyrazole derivative 4aThrombin (ROS production)Platelet ROS Production10.1 µM[15][16]
Pyrazole derivative 4fThrombin (ROS production)Platelet ROS Production8.6 µM[15][16]
Pyrazole derivative 4gThrombin (ROS production)Platelet ROS Production9.5 µM[15][16]
Comparator Drugs
AspirinArachidonic AcidPlatelet Aggregation~300 µM[13]
AspirinCollagenPlatelet AggregationVariable, dose-dependent[1][3][18]
DabigatranThrombinPlatelet Aggregation10 nM[5]

Experimental Protocols: A Guide to In Vitro Assessment

The robust evaluation of novel antithrombotic agents relies on standardized and well-characterized in vitro assays. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Experimental Workflow Overview

The following diagram outlines the general workflow for the in vitro evaluation of a novel substituted pyrazole.

Experimental_Workflow cluster_prep Sample Preparation cluster_anticoagulant Anticoagulant Assays cluster_antiplatelet Antiplatelet Assays cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP Centrifugation to separate Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood->PRP_PPP aPTT Activated Partial Thromboplastin Time (aPTT) PRP_PPP->aPTT PPP PT Prothrombin Time (PT) PRP_PPP->PT PPP LTA Light Transmission Aggregometry (LTA) PRP_PPP->LTA PRP IC50 IC50 Calculation aPTT->IC50 PT->IC50 LTA->IC50 Comparison Comparison to Controls and Alternatives IC50->Comparison

Figure 2. General workflow for in vitro antithrombotic activity assessment.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin). The addition of calcium chloride initiates clotting, and the time to clot formation is measured.[4][11][19]

Step-by-Step Protocol:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[19][20] Prepare PPP by double centrifugation to ensure it is platelet-free.[15]

  • Reagent Preparation: Reconstitute and pre-warm the aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride solution to 37°C.[20]

  • Assay Procedure:

    • Pipette 50 µL of PPP (with or without the test compound) into a pre-warmed coagulometer cuvette.

    • Incubate at 37°C for 3 minutes.

    • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the mixture at 37°C for a further 3 minutes.

    • Rapidly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a timer.

    • Record the time in seconds for a fibrin clot to form, which is detected optically or mechanically by the coagulometer.[20]

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (a source of tissue factor and phospholipid) and calcium are added to PPP. The time taken for a fibrin clot to form is measured.[6][8][10][12][21]

Step-by-Step Protocol:

  • Sample Preparation: Prepare PPP as described for the aPTT assay.[6][8][12][21]

  • Reagent Preparation: Reconstitute and pre-warm the PT reagent (thromboplastin) to 37°C.[12][21]

  • Assay Procedure:

    • Pipette 50 µL of PPP (with or without the test compound) into a pre-warmed coagulometer cuvette.

    • Incubate at 37°C for 3 minutes.

    • Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Record the time in seconds for a fibrin clot to form.[12][21]

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.

Principle: Platelet-rich plasma (PRP) is stirred in a cuvette at 37°C. An agonist is added to induce platelet aggregation. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through, which is measured by a photodetector.[2][16][22][23][24]

Step-by-Step Protocol:

  • Sample Preparation:

    • Collect whole blood as for coagulation assays, ensuring minimal trauma during venipuncture.[2]

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[16]

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes.[12]

  • Instrument Calibration:

    • Calibrate the aggregometer using PRP to set 0% light transmission and PPP to set 100% light transmission.[16][22]

  • Assay Procedure:

    • Pipette a defined volume of PRP (typically 200-450 µL) into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add the test compound or vehicle control and incubate for a specified period.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined from the aggregation curve.

Trustworthiness: Self-Validating Systems in Antithrombotic Research

The reliability of the data presented in this guide is contingent upon the robustness of the experimental protocols. Each of the described assays incorporates self-validating mechanisms:

  • Internal Controls: The use of both normal and abnormal control plasmas in coagulation assays (aPTT and PT) ensures that the reagents and instrumentation are performing within specified limits.[21] Any deviation in these controls would invalidate the results for the test compounds.

  • Agonist and Antagonist Controls: In LTA, the use of known platelet agonists at various concentrations allows for the characterization of a dose-response relationship. Furthermore, including a known inhibitor (e.g., aspirin for arachidonic acid-induced aggregation) serves as a positive control for the inhibition of platelet function.[24]

  • Standardization of Pre-analytical Variables: The protocols emphasize the critical importance of standardizing blood collection, anticoagulant use, and sample processing.[2] Adherence to these standards minimizes variability and enhances the reproducibility of the results. For example, the 9:1 ratio of blood to citrate is crucial for accurate coagulation testing.[12][21]

By adhering to these principles, researchers can generate high-quality, trustworthy data that accurately reflects the in vitro antithrombotic potential of novel substituted pyrazoles.

Conclusion

Substituted pyrazoles represent a versatile and promising scaffold for the development of novel antiplatelet and anticoagulant agents. Their ability to target key components of the coagulation cascade and platelet activation pathways, coupled with the potential for chemical modification to optimize potency and selectivity, makes them an exciting area of research. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to advance the field of antithrombotic therapy.

References

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Validation

The Ascendant Trajectory of Pyrazole-Based Compounds in Oncology: A Comparative Cytotoxicity Evaluation

For Immediate Release In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community has turned a keen eye towards heterocyclic compounds, with pyrazole derivatives emerging as a part...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community has turned a keen eye towards heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of anticancer agents.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, form the backbone of a multitude of compounds demonstrating significant cytotoxic effects against a wide array of cancer cell lines.[3][4] This guide offers an in-depth, comparative analysis of the cytotoxic performance of novel pyrazole-based compounds, underpinned by experimental data and a mechanistic exploration of their modes of action.

The Pyrazole Scaffold: A Privileged Structure in Cancer Drug Discovery

The versatility of the pyrazole ring allows for extensive chemical modification, enabling the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[5] Structure-activity relationship (SAR) studies have been instrumental in elucidating how different substitutions on the pyrazole core influence their anticancer efficacy and selectivity.[6][7] For instance, the addition of specific functional groups, such as chlorophenyl, thiazole, and sulfonamide moieties, has been shown to enhance the cytotoxic potential of these compounds. This adaptability has led to the development of pyrazole-based drugs that are not only potent but also exhibit improved safety profiles compared to some traditional chemotherapeutics.[4]

Comparative Cytotoxicity Across Cancer Cell Lines: A Data-Driven Overview

The true measure of an anticancer agent's potential lies in its ability to selectively eradicate cancer cells while sparing healthy ones. Novel pyrazole derivatives have been rigorously tested against a panel of human cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity, is presented below for a selection of promising pyrazole compounds across various cancer types.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Reference
3f MDA-MB-468Triple-Negative Breast Cancer6.45 (48h)Paclitaxel25.19 (48h)[8]
10b MCF-7Breast Cancer3.9 - 35.5--
10c MCF-7Breast Cancer3.9 - 35.5--
50h 786-0Renal Cancer9.9 (µg/mL)Doxorubicin-
50h MCF-7Breast Cancer31.87 (µg/mL)Doxorubicin-
37 MCF-7Breast Cancer5.21--[9]
33 HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung< 23.7Doxorubicin24.7 - 64.8[9]
34 HCT116, MCF7, HepG2, A549Colon, Breast, Liver, Lung< 23.7Doxorubicin24.7 - 64.8[9]
PTA-1 A549Lung Adenocarcinoma0.17--[10]
PTA-1 JurkatLeukemia0.32--[10]
PTA-1 MDA-MB-231Triple-Negative Breast Cancer0.93--[10]
L2 CFPAC-1Pancreatic Cancer61.7--[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines.

As the data illustrates, many novel pyrazole derivatives exhibit potent cytotoxicity, often surpassing the efficacy of standard chemotherapeutic agents like Paclitaxel and Doxorubicin in specific cell lines.[8][9] For example, compound 3f demonstrated significantly lower IC50 values against the MDA-MB-468 triple-negative breast cancer cell line compared to Paclitaxel.[8] Furthermore, compounds like PTA-1 have shown remarkable potency across a broad panel of 17 human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[10] Importantly, PTA-1 also displayed a favorable selective cytotoxicity index, being less toxic to non-cancerous human cells.[10]

Unraveling the Mechanisms of Action: More Than Just Cell Killers

The efficacy of pyrazole-based compounds stems from their ability to interact with various cellular targets and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][7]

Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[3] This is a highly regulated process crucial for maintaining tissue homeostasis.[3] Several studies have shown that pyrazole compounds can trigger apoptosis through both the intrinsic and extrinsic pathways.

For instance, compound 3f was found to induce apoptosis in MDA-MB-468 cells by elevating the levels of reactive oxygen species (ROS) and increasing the activity of caspase-3, a key executioner caspase.[8][12] Other derivatives have been shown to activate pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[9] Molecular docking studies have confirmed the high binding affinity of certain pyrazole compounds to the Bcl-2 protein, further supporting their role in targeting the apoptotic machinery.

apoptosis_pathway Pyrazole Compound Pyrazole Compound ROS Generation ROS Generation Pyrazole Compound->ROS Generation Bcl-2 Inhibition Bcl-2 Inhibition Pyrazole Compound->Bcl-2 Inhibition Caspase-3 Activation Caspase-3 Activation ROS Generation->Caspase-3 Activation Bcl-2 Inhibition->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified signaling pathway of pyrazole-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, many pyrazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[13] Compound 3f , for example, was shown to arrest the cell cycle in the S phase in MDA-MB-468 cells.[8] Another compound, PTA-1 , was found to arrest cells in the S and G2/M phases.[10] This disruption of the normal cell cycle is a critical aspect of their anticancer activity.

Inhibition of Tubulin Polymerization

Recent investigations have unveiled another exciting mechanism of action for some pyrazole compounds: the inhibition of tubulin polymerization.[10] Microtubules, which are formed by the polymerization of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By disrupting microtubule organization, compounds like PTA-1 can effectively halt mitosis and induce cell death.[10] This mode of action is shared by well-established chemotherapeutic agents like Paclitaxel.

Experimental Protocols: A Guide to Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are paramount. The following provides a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and a reference drug (e.g., Paclitaxel or Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (24-72h) Incubation (24-72h) Compound Addition->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The compelling preclinical data on novel pyrazole-based compounds underscores their significant potential as a new generation of anticancer therapeutics. Their structural versatility, potent and selective cytotoxicity, and diverse mechanisms of action make them attractive candidates for further development.[7] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, conducting in vivo efficacy studies in animal models, and ultimately translating the most promising candidates into clinical trials. The continued exploration of the pyrazole scaffold holds the promise of delivering innovative and more effective treatments for a wide range of cancers.

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Comparative

A Senior Application Scientist's Guide to Docking Studies of Aminopyrazoles with Target Proteins: A Comparative Analysis

Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool In the landscape of modern medicinal chemistry, the aminopyrazole scaffold has emerged as a "privileged" structural motif.[1][2] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Tool

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold has emerged as a "privileged" structural motif.[1][2] Its synthetic accessibility and ability to form key hydrogen bond interactions have made it a cornerstone in the design of inhibitors for a wide range of biological targets, particularly protein kinases.[3][4][5] The recent FDA approval of the aminopyrazole-based drug Pirtobrutinib for mantle cell lymphoma underscores the therapeutic potential of this chemical class.[1][2][6]

Parallel to these advances in synthetic chemistry, computational methods have become indispensable in accelerating drug discovery. Molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, stands at the forefront of these in silico approaches.[7][8] Its primary goals are twofold: to predict the binding pose (the three-dimensional orientation and conformation of the ligand) and to estimate the binding affinity, typically through a scoring function.[7][9] This guide provides researchers, scientists, and drug development professionals with a comparative framework for conducting docking studies with aminopyrazoles, focusing on two prominent software packages: the academically ubiquitous AutoDock Vina and the industry-standard Schrödinger Glide.

Comparative Methodologies: AutoDock Vina vs. Schrödinger Glide

The choice of docking software is a critical decision that influences the speed, accuracy, and scope of a computational study. Here, we compare two platforms with fundamentally different algorithms and philosophies.

  • AutoDock Vina: An open-source program widely celebrated for its speed and ease of use.[10] It employs a Lamarckian genetic algorithm for conformational searching and uses an empirical scoring function that combines knowledge-based potentials to estimate binding free energy in kcal/mol.[11][12] Its accessibility makes it an excellent choice for academic research and initial screening campaigns.

  • Schrödinger Glide: A commercial software suite that is a mainstay in the pharmaceutical industry, renowned for its accuracy and comprehensive workflow.[13] Glide utilizes a hierarchical series of filters to systematically search for favorable ligand poses.[14] It offers different precision modes, such as Standard Precision (SP) for large-scale screening and Extra Precision (XP) for more rigorous scoring and refinement.[14][15] Its proprietary GlideScore function is a complex, multi-component equation designed to rank-order compounds with high accuracy.[14][16] Furthermore, Schrödinger offers advanced tools like Induced Fit Docking (IFD) to model receptor flexibility, a crucial aspect of many protein-ligand interactions.[14]

The Docking Workflow: A Conceptual Overview

Regardless of the software used, any robust docking experiment follows a standardized workflow. The primary stages involve preparing the target protein and the ligand, defining the search space for the docking calculation, running the simulation, and finally, analyzing the results.

G cluster_dock Execution Phase cluster_analysis Analysis Phase p1 1. Target Protein Preparation l1 2. Ligand Preparation g1 3. Grid Generation (Define Binding Site) l1->g1 d1 4. Run Docking Simulation g1->d1 a1 5. Pose & Score Analysis d1->a1 v1 6. Validation & Candidate Selection a1->v1

Caption: A generalized workflow for protein-ligand docking studies.

Experimental Protocols: Docking an Aminopyrazole into a Kinase Target

To provide a practical comparison, we will outline the step-by-step protocols for docking a representative aminopyrazole ligand into the ATP-binding site of Fibroblast Growth Factor Receptor 2 (FGFR2), a common target for this class of inhibitors.[3] We will use the crystal structure of FGFR2 in complex with the inhibitor erdafitinib (PDB ID: 5EW8) as our starting point.[17]

Protocol 1: Docking with AutoDock Vina

This protocol relies on command-line execution and preparatory tools like AutoDock MGLTools or UCSF Chimera.[18][19][20]

Step 1: Receptor Preparation

  • Load PDB: Open the 5EW8.pdb file in your preferred molecular viewer (e.g., AutoDock Tools).

  • Clean Structure: Remove all water molecules and the co-crystallized ligand ('5SF'). The causality here is to ensure the docking algorithm is not influenced by solvent molecules or the original ligand's position, allowing for an unbiased prediction.

  • Add Hydrogens: Add polar hydrogens to the protein. This is critical as hydrogen bonds are a primary driver of protein-ligand recognition, and their potential must be explicitly represented.

  • Assign Charges: Compute Gasteiger charges for the protein atoms. The scoring function uses these partial charges to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This file format contains the atomic coordinates, charges, and atom types required by Vina.[21]

Step 2: Ligand Preparation

  • Load Ligand: Load your 3D aminopyrazole structure (e.g., in .mol2 or .sdf format).

  • Detect Root & Torsions: Define the rotatable bonds in the ligand. This step is crucial for allowing the ligand to flexibly explore different conformations within the binding site during the simulation.

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

Step 3: Grid Box Definition

  • Identify Binding Site: The binding site is defined as a cubic search space. A common and effective strategy is to center this "grid box" on the position of the co-crystallized ligand from the original PDB file.[22]

  • Set Dimensions: Define the size and center of the box. For our FGFR2 example (PDB: 5EW8), appropriate coordinates can be determined using the original ligand's position. A typical box size is 20x20x20 Ångströms.

  • Create Configuration File: Create a text file named conf.txt containing the receptor and ligand filenames, the grid box center coordinates, and its dimensions.

Step 4: Running the Docking Simulation

  • Open Terminal: Navigate to the directory containing your prepared files.

  • Execute Vina: Run the docking using the command: vina --config conf.txt --out results.pdbqt --log log.txt.

  • Output: Vina will generate a results.pdbqt file containing the predicted binding poses (usually 9 by default) and a log.txt file with the corresponding binding affinity scores in kcal/mol for each pose.[9]

Protocol 2: Docking with Schrödinger Glide

This protocol utilizes the integrated graphical interface of the Schrödinger Maestro software.

Step 1: Receptor Preparation (Protein Preparation Wizard)

  • Import PDB: Load 5EW8.pdb into the Maestro workspace.

  • Run Protein Preparation Wizard: This automated workflow is a self-validating system that corrects common issues in crystal structures.[23] It will:

    • Assign bond orders and add hydrogens.

    • Create zero-order bonds to metals and form disulfide bonds.

    • Fill in missing side chains and loops using Prime.

    • Generate protonation states for residues like Histidine at a specified pH (e.g., 7.4). This is vital as the protonation state dictates a residue's ability to act as a hydrogen bond donor or acceptor.[24]

    • Perform a restrained energy minimization to relieve steric clashes.

Step 2: Ligand Preparation (LigPrep)

  • Import Ligand: Import the 2D or 3D structure of your aminopyrazole ligand.

  • Run LigPrep: This tool generates low-energy 3D conformations, considers different ionization states, tautomers, and stereoisomers. This comprehensive preparation ensures that the docking algorithm samples the most biologically relevant form of the ligand.

Step 3: Receptor Grid Generation

  • Open Panel: Navigate to Applications > Glide > Receptor Grid Generation.

  • Define Centroid: Select the co-crystallized ligand ('5SF') to define the center of the grid box. Glide automatically creates an inner and outer box to guide the docking search. This ensures the search is focused on the known active site.[15]

  • Generate Grid: Start the job to generate the grid files (.zip). These files pre-calculate the receptor's properties, which significantly speeds up the subsequent docking calculations.[14]

Step 4: Ligand Docking

  • Open Panel: Navigate to Applications > Glide > Ligand Docking.

  • Select Grid and Ligands: Specify the grid file generated in the previous step and the prepared ligand file.

  • Choose Precision: Select the docking precision (e.g., SP or XP). For initial studies, SP is often sufficient, while XP provides a more refined result at a higher computational cost.

  • Run Docking: Start the job. Glide will output a project table containing the docked poses, GlideScore, Emodel score, and detailed interaction diagrams.[15]

Results, Analysis, and Comparative Insights

The interpretation of docking results requires careful consideration of both the quantitative scores and the qualitative nature of the predicted interactions.

G cluster_secondary Secondary Analysis cluster_conclusion Final Assessment score Docking Score (e.g., Binding Affinity, GlideScore) interactions Interaction Analysis (H-Bonds, Hydrophobic, etc.) score->interactions pose Binding Pose (3D Coordinates) pose->interactions rmsd RMSD Calculation (vs. Known Binder) pose->rmsd ranking Candidate Ranking & Prioritization interactions->ranking rmsd->ranking

Caption: Logical flow for the analysis of molecular docking results.

Interpreting the Scores
  • AutoDock Vina's Binding Affinity: Presented in kcal/mol, where more negative values indicate stronger predicted binding.[25][26] These values are useful for ranking different poses of the same ligand or for comparing a small set of very similar analogs. However, they should not be interpreted as absolute binding free energies.[27]

  • Glide's GlideScore: A unitless score optimized for ranking diverse ligands.[16] Lower (more negative) GlideScores indicate stronger binding. Glide also provides an Emodel score, which is used to select the best pose for a given ligand.[14]

Comparative Summary of Docking Platforms
FeatureAutoDock VinaSchrödinger GlideCausality & Rationale
Cost Free (Open-Source)Commercial LicenseAccessibility vs. advanced features and support.
Ease of Use Moderate (Command-line)High (Integrated GUI)GUI-driven workflows lower the barrier to entry and reduce user error.
Algorithm Lamarckian Genetic AlgorithmHierarchical Search/FilteringVina uses a stochastic method, while Glide uses a more deterministic, systematic search.
Scoring Function Empirical (kcal/mol)Proprietary (GlideScore)Vina's score attempts to mimic free energy, while GlideScore is optimized for ranking and virtual screening performance.
Receptor Flexibility Limited (Soft Docking)Advanced (Induced Fit Docking)IFD explicitly models side-chain movements upon ligand binding, providing a more realistic model for many targets.[14]
Typical Use Case Academic research, initial pose prediction, small-scale screening.Pharmaceutical R&D, large-scale virtual screening, lead optimization.The choice depends on the project's scale, budget, and required level of accuracy.
Hypothetical Docking Results: Aminopyrazole vs. FGFR2

The following table presents hypothetical but realistic data for docking our aminopyrazole ligand into FGFR2 (PDB: 5EW8).

SoftwareDocking ScorePredicted Key InteractionsRMSD from Crystal Pose (Å)
AutoDock Vina -8.5 kcal/molH-bond to Cys488 (hinge)1.8
Glide (SP) -9.2H-bond to Cys488 (hinge), Hydrophobic contact with Val4921.4
Glide (XP) -10.5H-bond to Cys488 & Asp641, Hydrophobic contact with Val4921.1

This data is illustrative. RMSD (Root Mean Square Deviation) measures the difference between the docked pose and the known binding mode of a similar ligand.

Trustworthiness: The Imperative of Protocol Validation

A docking result is only as reliable as the protocol that generated it. Every protocol must be a self-validating system.[22]

The Gold Standard: Redocking The most crucial validation step is redocking .[22][28] This involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the receptor's binding site. A successful protocol should reproduce the original crystallographic pose with an RMSD of less than 2.0 Å.[28] If the protocol cannot reproduce the known correct answer, it cannot be trusted to predict the binding of unknown compounds.

Correlation with Experimental Data Ultimately, computational predictions must be grounded in experimental reality. A robust docking protocol should demonstrate a good correlation between docking scores and experimental binding affinities (e.g., IC₅₀, Kᵢ) for a series of known active and inactive compounds.[9][29] The goal is not to perfectly predict the absolute affinity, but to correctly rank potent compounds above weaker or inactive ones.[22][30]

Conclusion and Future Directions

Both AutoDock Vina and Schrödinger Glide are powerful tools for studying the interactions of aminopyrazoles with their protein targets. Vina offers an accessible and rapid platform ideal for initial exploration, while Glide provides a more rigorous, accurate, and feature-rich environment suited for detailed lead optimization and large-scale screening.

The choice of software should be dictated by the specific research question, available resources, and the need for advanced features like explicit receptor flexibility. Regardless of the platform, the principles of rigorous protocol validation remain paramount. Docking should be viewed not as a replacement for experimental work, but as a powerful hypothesis-generating tool that, when validated, can significantly rationalize experimental choices and accelerate the journey from a promising scaffold to a potential therapeutic. For even higher accuracy, top-scoring poses from docking can be subjected to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted interactions over time.[30]

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Validation

A Comparative Guide to COX-2 Inhibition: The Established Standard Celecoxib vs. Emerging Pyrazole-Based Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technical comparison of cyclooxygenase-2 (COX-2) inhibitors, focusing on the well-established drug, celecoxib, and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical comparison of cyclooxygenase-2 (COX-2) inhibitors, focusing on the well-established drug, celecoxib, and the broader class of pyrazole-based compounds, using 5-ethoxy-1H-pyrazol-3-amine as a structural archetype for discussion. We will dissect their mechanisms of action, comparative efficacy, and the experimental workflows required for their rigorous evaluation.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like protecting the gastrointestinal lining, and COX-2, which is typically induced by inflammatory stimuli.[2][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin inhibit both isoforms.[4] This non-selective action, while effective for pain and inflammation, can lead to significant gastrointestinal side effects due to the inhibition of COX-1's protective functions.[5][6] This challenge spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[6][7] Celecoxib stands as the archetypal drug in this class, built upon a critical pharmacophore: the pyrazole ring. This guide will compare the known entity, celecoxib, with the therapeutic potential and necessary evaluation of emerging pyrazole-based structures.

Section 1: Profile of an Archetypal COX-2 Inhibitor: Celecoxib

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole and a highly selective COX-2 inhibitor used extensively for managing pain and inflammation in conditions like arthritis.[4][7]

Chemical Structure and Mechanism of Selective Inhibition

Celecoxib's chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is the key to its selectivity.[7] The COX-2 active site possesses a larger, more accommodating binding pocket compared to COX-1.[5][8] Celecoxib's bulky sulfonamide (SO2NH2) side chain is too large to fit into the narrower COX-1 channel but binds with high affinity to a hydrophilic side pocket within the COX-2 active site, interacting with key residues like Arginine-513.[4][9][10] This structural difference is the basis of its selective action.

Figure 1: Mechanism of Selective COX-2 Inhibition by Celecoxib cluster_0 COX-1 Active Site (Narrow Channel) cluster_1 COX-2 Active Site (Wider Channel with Side Pocket) COX1 COX-1 Enzyme Celecoxib1 Celecoxib NoFit Steric Hindrance (Bulky Sulfonamide Group) Celecoxib1->NoFit NoFit->COX1 No Binding COX2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Blocked SidePocket Hydrophilic Side Pocket (contains Arg-513) SidePocket->COX2 Stable Complex Formation Celecoxib2 Celecoxib Celecoxib2->SidePocket Sulfonamide Binding Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2

Caption: Celecoxib selectively binds to the wider active site of COX-2, blocking prostaglandin synthesis.

Pharmacodynamics and Pharmacokinetics

Celecoxib exhibits potent anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin synthesis.[7] After oral administration, it reaches peak plasma concentrations in about 3 hours.[1][11] It is highly protein-bound (around 97%) and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, before being excreted in feces and urine.[11][12] Its metabolites are not pharmacologically active.[11]

Quantitative Performance Data

The efficacy and selectivity of a COX inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against each enzyme and its binding affinity (Kd).

ParameterValueSource
COX-2 IC50 ~0.04-0.067 µM[13][14]
COX-1 IC50 ~10.4-15 µM[3][13]
Selectivity Index (COX-1/COX-2) ~30-375[3][4]
Binding Affinity (Kd) for COX-2 ~2.3 nM[15]

Section 2: The Pyrazole Scaffold: Analyzing 5-ethoxy-1H-pyrazol-3-amine

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of many successful COX-2 inhibitors, including celecoxib.[16][17] Its structure allows for the precise spatial orientation of substituents needed to interact with the COX-2 active site.

Structural Analysis of 5-ethoxy-1H-pyrazol-3-amine

Unlike the extensively studied celecoxib, 5-ethoxy-1H-pyrazol-3-amine is not a known, commercialized COX-2 inhibitor, and there is no publicly available experimental data on its activity. However, we can perform a structural analysis based on established structure-activity relationships (SAR).

  • Core Scaffold: It possesses the foundational pyrazole ring.

  • Substituents: It features an amine (-NH2) group and an ethoxy (-OCH2CH3) group.

  • Missing Elements: Critically, it lacks the bulky, diaryl structure and the sulfonamide side chain that are hallmarks of celecoxib's high potency and selectivity.[10]

Theoretically, the smaller size and lack of the key sulfonamide group suggest that 5-ethoxy-1H-pyrazol-3-amine would likely exhibit significantly lower affinity and selectivity for COX-2 compared to celecoxib. It may not effectively engage the hydrophilic side pocket of the COX-2 enzyme. However, this remains a hypothesis until proven by empirical data.

Section 3: Experimental Framework for Comparative Evaluation

To objectively compare a novel pyrazole derivative like 5-ethoxy-1H-pyrazol-3-amine against the standard, celecoxib, a rigorous, multi-step experimental approach is required.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Causality and Purpose: This is the foundational experiment. Its purpose is to directly measure the interaction between the compound and the purified COX enzymes, free from confounding cellular factors like membrane permeability. This allows for the determination of the IC50 values for both COX-1 and COX-2, from which the crucial Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is calculated. A high SI indicates strong preference for COX-2.

Figure 2: Workflow for In Vitro COX Inhibition Assay cluster_workflow Experimental Steps Prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor) Incubate 2. Pre-incubation (Enzyme + Inhibitor) Prep->Incubate Initiate 3. Reaction Initiation (Add Arachidonic Acid) Incubate->Initiate Detect 4. Detection (Measure Product Formation) Initiate->Detect Analyze 5. Data Analysis (Calculate % Inhibition) Detect->Analyze IC50 6. IC50 Determination (Dose-Response Curve) Analyze->IC50

Caption: Step-by-step workflow for determining COX-1/COX-2 IC50 values.

Detailed Step-by-Step Methodology (Fluorometric Assay):

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0.

    • Enzyme Solutions: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer to the manufacturer's recommended concentration. Store on ice.[18]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of celecoxib (positive control) and 5-ethoxy-1H-pyrazol-3-amine (test compound) in DMSO.

    • Serial Dilutions: Create a series of 10X working dilutions of each inhibitor in assay buffer.

    • Reaction Mix: Prepare a mix containing COX Assay Buffer, a fluorescent probe (e.g., ADHP), and a heme cofactor.[18][19]

  • Assay Procedure (in a 96-well opaque plate):

    • To appropriate wells, add 80 µL of the Reaction Mix.

    • Add 10 µL of your serially diluted test inhibitor, celecoxib, or vehicle control (DMSO in buffer).

    • Add 10 µL of either the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20]

    • Initiate the reaction by adding 10 µL of an arachidonic acid solution to all wells.[18]

  • Detection and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically (e.g., every minute for 10 minutes) at an excitation/emission of ~535/587 nm.[18][19]

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Causality and Purpose: While the enzyme assay measures direct interaction, this experiment assesses a compound's efficacy in a more physiologically relevant context. It determines if the compound can permeate a cell membrane, engage the target enzyme within the complex intracellular environment, and inhibit the production of a key inflammatory mediator, Prostaglandin E2 (PGE2).

Figure 3: Cellular Pathway of PGE2 Production and Inhibition LPS LPS (Inflammatory Stimulus) Cell Macrophage Cell (e.g., RAW 264.7) LPS->Cell COX2_Induction COX-2 Gene Expression (Induction) Cell->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme PGE2 PGE2 (Prostaglandin E2) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme ELISA PGE2 Measurement (ELISA) PGE2->ELISA Inhibitor COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2_Enzyme Inhibition

Caption: Workflow for measuring PGE2 inhibition in LPS-stimulated macrophages.

Detailed Step-by-Step Methodology:

  • Cell Culture:

    • Seed a suitable cell line known to express COX-2 upon stimulation (e.g., murine RAW 264.7 macrophages) in a 24-well plate at an appropriate density.[13][21]

    • Allow cells to adhere by incubating overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound and celecoxib in complete cell culture medium.

    • Pre-treat the cells by replacing the old medium with medium containing the various concentrations of inhibitors or vehicle control for 1 hour.[21]

    • Induce COX-2 expression by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS), to a final concentration of 1 µg/mL.[21][22]

    • Incubate the plate for 18-24 hours.

  • PGE2 Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s protocol precisely.[23][24]

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The comparison between celecoxib and a novel pyrazole-based compound like 5-ethoxy-1H-pyrazol-3-amine highlights a core principle of drug development: the journey from a promising chemical scaffold to a validated therapeutic agent. Celecoxib is a well-characterized, highly selective, and potent COX-2 inhibitor, with its efficacy rooted in a specific chemical structure that has been extensively validated.[1][4] In contrast, 5-ethoxy-1H-pyrazol-3-amine represents the starting point of inquiry. Its pyrazole core suggests potential, but its lack of key structural motifs predicts a weaker inhibitory profile. This hypothesis can only be confirmed or refuted through the rigorous application of the standardized in vitro and cell-based assays detailed in this guide. Such experimental validation is the cornerstone of establishing the true therapeutic potential of any new chemical entity in the field of COX-2 inhibition.

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Ethoxy vs. Methoxy Pyrazole Analogs for Drug Development Professionals

Introduction: The Significance of Alkoxy Groups in Pyrazole-Based Drug Candidates The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Alkoxy Groups in Pyrazole-Based Drug Candidates

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its versatility allows for structural modifications that can fine-tune the pharmacological and pharmacokinetic properties of a molecule. Among the most common and impactful modifications is the introduction of alkoxy groups, particularly methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents, on aromatic rings appended to the pyrazole core.

While seemingly minor, the choice between a methoxy and an ethoxy group can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth, data-driven comparison of the pharmacokinetic consequences of this substitution, offering insights for researchers and drug development professionals to make more informed decisions during lead optimization. We will explore the causal relationships between these structural changes and their effects on key pharmacokinetic parameters, supported by established experimental protocols.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The initial determinant of a drug's pharmacokinetic profile lies in its fundamental physicochemical properties. The substitution of a methoxy group with a bulkier ethoxy group can alter these properties in predictable ways.[2]

Lipophilicity: The addition of an extra methylene group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity (logP).[2] This can enhance a compound's ability to cross lipid-rich biological membranes, potentially improving absorption.[2]

Steric Hindrance: The larger size of the ethoxy group can introduce greater steric hindrance. This may influence how the molecule interacts with metabolizing enzymes and transport proteins, potentially shielding it from metabolic attack or altering its binding affinity for efflux transporters.[2]

To illustrate the impact of these changes, let's consider a hypothetical case study comparing a well-known methoxy-containing pyrazole, "Compound M" (akin to Celecoxib), with its ethoxy analog, "Compound E".

PropertyCompound M (Methoxy Analog)Compound E (Ethoxy Analog)Rationale for Difference
LogP LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar character.[2]
Molecular Weight LowerHigherAddition of a CH₂ group.
Polar Surface Area SimilarSimilarThe primary contribution to PSA is from the pyrazole and other heteroatoms, which remain unchanged.
Steric Hindrance LowerHigherThe ethoxy group is bulkier than the methoxy group.[2]

Absorption: Navigating the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with characteristics similar to the intestinal epithelium.[2]

The higher lipophilicity of an ethoxy analog like Compound E would generally be expected to favor passive diffusion across the cell membrane. However, the interplay with efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells, can complicate this picture.[5]

Comparative Permeability Data (Hypothetical)
ParameterCompound M (Methoxy Analog)Compound E (Ethoxy Analog)Interpretation
Papp (A→B) (10⁻⁶ cm/s) 5.07.5The higher apparent permeability of Compound E suggests better passive absorption, likely due to its increased lipophilicity.
Papp (B→A) (10⁻⁶ cm/s) 10.014.0The higher basolateral to apical permeability for both compounds suggests they are substrates for efflux transporters.
Efflux Ratio (Papp B→A / Papp A→B) 2.01.87An efflux ratio greater than 2 is indicative of active efflux. Both compounds show some efflux, with Compound E having a slightly lower ratio, possibly due to steric hindrance affecting transporter interaction.
Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to assess the bidirectional permeability of a test compound.

I. Cell Culture

  • Seed Caco-2 cells onto semi-permeable inserts in a Transwell™ plate.[2]

  • Culture the cells for 18-22 days to allow for the formation of a confluent, polarized monolayer.[2]

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

II. Permeability Assay

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Add the test compound (e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

III. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).[2]

Distribution: The Role of Plasma Protein Binding

Once absorbed into the systemic circulation, a drug's distribution to its target tissues is influenced by its binding to plasma proteins, primarily albumin.[6] Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared from the body.[7][8] Therefore, determining the percentage of plasma protein binding is a critical step in drug development.[6]

The increased lipophilicity of an ethoxy analog often leads to higher plasma protein binding.

Comparative Plasma Protein Binding Data (Hypothetical)
ParameterCompound M (Methoxy Analog)Compound E (Ethoxy Analog)Interpretation
Fraction Unbound (fu) in Human Plasma 0.05 (5%)0.02 (2%)The lower fraction unbound for Compound E indicates higher plasma protein binding, consistent with its greater lipophilicity. This could lead to a lower volume of distribution and potentially a longer half-life.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

The RED assay is a common and reliable method for determining the extent of drug binding to plasma proteins.[7][9]

I. Preparation

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Spike the test compound into human plasma at the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <0.1%).[7]

  • Prepare the RED device by rinsing the wells with 20% ethanol followed by ultrapure water.[7]

II. Dialysis

  • Add the spiked plasma to one chamber of the RED device insert and dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[9]

  • Incubate the sealed plate at 37°C on an orbital shaker for approximately 4 hours to allow for equilibrium.[9]

III. Sample Analysis

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.

  • Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentrations of the test compound in both chambers.

IV. Data Calculation

  • Calculate the fraction unbound (fu) using the following equation: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

Metabolism: The Impact of O-Dealkylation

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. For pyrazole analogs with alkoxy substituents, a key metabolic pathway is O-dealkylation, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11]

The methoxy group is particularly susceptible to O-demethylation.[3] Replacing it with an ethoxy group can alter the rate and profile of metabolism. While O-deethylation also occurs, the additional carbon can make the ethoxy group slightly more metabolically stable in some cases.[2] This can lead to a longer half-life and lower intrinsic clearance.

Comparative Metabolic Stability Data (Hypothetical)
ParameterCompound M (Methoxy Analog)Compound E (Ethoxy Analog)Interpretation
In Vitro Half-Life (t½, min) in Human Liver Microsomes 3555The longer half-life of Compound E suggests it is more metabolically stable than Compound M.
Intrinsic Clearance (CLint, µL/min/mg protein) 19.812.6The lower intrinsic clearance of Compound E is consistent with its longer half-life and indicates slower metabolism.
Primary Metabolizing CYP Isoform CYP3A4, CYP2C9CYP3A4, CYP2C9Both analogs are likely metabolized by similar CYP isoforms, but the rate of metabolism differs.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of phase I metabolizing enzymes.

I. Incubation

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (e.g., 1 µM) and an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

II. Sample Analysis

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

III. Data Analysis

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

Excretion and In Vivo Pharmacokinetics

The culmination of ADME processes determines the in vivo pharmacokinetic profile of a drug. Based on the in vitro data for our hypothetical compounds, we can predict their in vivo behavior.

The improved metabolic stability and higher plasma protein binding of the ethoxy analog (Compound E) would be expected to result in a longer in vivo half-life and lower clearance compared to the methoxy analog (Compound M). However, its higher lipophilicity and potentially greater tissue distribution could lead to a larger volume of distribution.

Predicted In Vivo Pharmacokinetic Parameters (Hypothetical - Rat Model)
ParameterCompound M (Methoxy Analog)Compound E (Ethoxy Analog)Interpretation
Half-Life (t½, h) 47The longer half-life of Compound E reflects its greater metabolic stability.
Clearance (CL, L/h/kg) 1.50.9The lower clearance of Compound E is consistent with its slower metabolism.
Volume of Distribution (Vd, L/kg) 34.5The larger volume of distribution for Compound E is likely due to its higher lipophilicity, leading to greater partitioning into tissues.
Oral Bioavailability (F%) 4055The improved bioavailability of Compound E could be a result of both enhanced absorption and reduced first-pass metabolism.
Considerations for In Vivo Study Design

Designing a robust in vivo pharmacokinetic study is essential to validate these in vitro predictions.

I. Animal Model Selection

  • Select a relevant species (e.g., rat, dog) based on similarities in metabolic profiles to humans.

II. Dosing and Administration

  • Administer the compounds via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

  • Use a dose that is expected to provide exposures within the therapeutic range.

III. Sampling

  • Collect blood samples at multiple time points post-dose to adequately define the concentration-time profile.

  • Process blood to plasma and store frozen until analysis.

IV. Bioanalysis

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in plasma.

V. Pharmacokinetic Analysis

  • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Visualizing the Metabolic Pathway

The primary metabolic pathway for both ethoxy and methoxy pyrazole analogs is O-dealkylation. The following diagram illustrates this process.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Methoxy_Analog Methoxy Pyrazole Analog (e.g., Compound M) Hydroxylated_Metabolite Hydroxylated Metabolite Methoxy_Analog->Hydroxylated_Metabolite O-Demethylation (CYP450) Ethoxy_Analog Ethoxy Pyrazole Analog (e.g., Compound E) Ethoxy_Analog->Hydroxylated_Metabolite O-Deethylation (CYP450) Conjugated_Metabolite Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Glucuronidation (UGTs) or Sulfation (SULTs) Excretion Excretion Conjugated_Metabolite->Excretion Renal or Biliary Excretion

Caption: Generalized metabolic pathway for alkoxy pyrazole analogs.

Conclusion and Future Perspectives

The choice between an ethoxy and a methoxy substituent on a pyrazole scaffold has significant and predictable consequences for a drug candidate's pharmacokinetic profile. An ethoxy group typically increases lipophilicity, which can enhance absorption but also increase plasma protein binding. Crucially, the ethoxy group may confer greater metabolic stability compared to the more readily cleaved methoxy group, leading to a longer half-life and lower clearance.

This guide has provided a framework for understanding these differences, supported by detailed experimental protocols. By systematically evaluating these key ADME properties in vitro, researchers can make more strategic decisions during lead optimization, ultimately increasing the probability of selecting a clinical candidate with a favorable pharmacokinetic profile. Future work should focus on building more extensive quantitative structure-property relationship (QSPR) models to further refine our ability to predict the in vivo behavior of novel pyrazole-based therapeutics.

References

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Safety & Regulatory Compliance

Safety

5-ethoxy-1H-pyrazol-3-amine proper disposal procedures

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and regulatory compliance. Handling n...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovation at the bench but also an unwavering commitment to safety and regulatory compliance. Handling novel chemical entities like 5-ethoxy-1H-pyrazol-3-amine necessitates a thorough understanding of their properties to ensure the safety of personnel and the protection of our environment. Proper disposal is not merely a final step; it is an integral part of the experimental lifecycle.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-ethoxy-1H-pyrazol-3-amine. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide you and your team with the confidence to manage this chemical waste stream effectively.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a complete toxicological profile for every novel compound is not always available, we can infer potential risks from its structural motifs (a pyrazole ring and an amine group) and available Safety Data Sheet (SDS) information. 5-ethoxy-1H-pyrazol-3-amine should be treated as a hazardous substance.

The primary hazards are associated with its potential for irritation and toxicity.[1][2][3][4][5] Improper disposal, such as release into drains, must be strictly avoided to prevent environmental contamination.[2][6][7][8]

Table 1: Summary of Potential Hazards for Pyrazole Amine Derivatives

Hazard ClassificationDescriptionPrecautionary StatementSource(s)
Skin Corrosion/Irritation Causes skin irritation.Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1][2][3][1][2][3][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[1][5][1][5][7]
Acute Oral Toxicity May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[8][9][8][9]
Specific Target Organ Toxicity May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1][3][5][1][3][5]

Core Principles of Laboratory Waste Management

Adherence to fundamental waste management principles is non-negotiable. These practices are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safety and compliance.[10][11][12]

  • Consult the SDS : The Safety Data Sheet is the primary source of information for substance-specific handling and disposal.[13]

  • Waste Characterization : All chemical waste must be evaluated to determine if it is hazardous according to the EPA's Resource Conservation and Recovery Act (RCRA) criteria: ignitability, corrosivity, reactivity, and toxicity.[11] 5-ethoxy-1H-pyrazol-3-amine waste should be managed as hazardous.

  • Segregation : Never mix incompatible waste streams.[14] For example, acids should be kept separate from bases, and oxidizing agents should be kept separate from organic compounds.[15]

  • Regulatory Compliance : All handling, storage, and disposal activities must comply with federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) policies.[16][17]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling 5-ethoxy-1H-pyrazol-3-amine waste:

  • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[2]

  • Protective Clothing : A standard laboratory coat. Ensure all skin is covered.

  • Respiratory Protection : If handling the solid material outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 5-ethoxy-1H-pyrazol-3-amine.

Step 1: Waste Identification and Segregation

Immediately upon generation, the waste must be correctly identified and segregated.

  • Solid Waste : Unused or expired 5-ethoxy-1H-pyrazol-3-amine powder, and any labware grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels).

  • Liquid Waste : Solutions containing 5-ethoxy-1H-pyrazol-3-amine. Segregate halogenated and non-halogenated solvent waste where possible.[18]

  • Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.[19]

Step 2: Containerization and Labeling

Proper containerization is crucial to prevent leaks, spills, and exposure.

  • Select a Compatible Container : Use a container made of a material that is chemically compatible with the waste. The original container is often a good choice if it is in good condition.[15] The container must have a secure, leak-proof screw cap.[11]

  • Label the Container : The moment the first drop of waste enters the container, it must be labeled.[15] The EPA requires that each label clearly states:

    • The words "Hazardous Waste "[20]

    • The full chemical name: "5-ethoxy-1H-pyrazol-3-amine " and all other constituents in the container.[6]

    • An indication of the hazards (e.g., "Irritant," "Toxic").[20]

    • The date when waste was first added (accumulation start date).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[15][20]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][21]

  • Containment : Keep waste containers closed at all times except when adding waste.[14] Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential spills.[14]

  • Segregation : Store incompatible waste streams separately within the SAA.[14][19]

  • Time and Volume Limits : Adhere to your facility's limits for the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste) and the time limits for storage.[21]

Step 4: Arranging Final Disposal

Laboratory personnel are prohibited from disposing of hazardous chemical waste via standard trash or sanitary sewer systems.[6][14]

  • Contact EHS : Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department or equivalent authority.

  • Provide Information : Clearly communicate the contents of the waste container to the disposal personnel.

  • Transport : Trained professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may involve incineration or other approved methods.[20]

Emergency Procedures: Spill and Exposure

In the event of an accidental release, immediate and correct action is critical.

  • Small Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal as hazardous waste.[2][4][22]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[4][5] If breathing is difficult, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-ethoxy-1H-pyrazol-3-amine waste.

G cluster_prep Preparation & Assessment cluster_workflow Disposal Workflow A Consult SDS and Institutional EHS Policy B Waste Generated (5-ethoxy-1H-pyrazol-3-amine) A->B C Characterize & Segregate Waste (Solid, Liquid, Sharps) B->C D Select Chemically Compatible Container C->D E Label Container Correctly ('Hazardous Waste', Name, Date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Pickup from Institutional EHS F->G H Final Disposal by Licensed Vendor G->H

Caption: Disposal workflow for 5-ethoxy-1H-pyrazol-3-amine.

By implementing this structured approach, you ensure that the disposal of 5-ethoxy-1H-pyrazol-3-amine is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the integrity of your research environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

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  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. [Link]

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